BMS 488043
Description
anti-HIV agent
Propriétés
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPMWRYLTBNCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006367 | |
| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452296-83-2, 857500-24-4 | |
| Record name | BMS-488043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-488043 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-488043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Inhibition: A Technical Guide to the BMS-488043 Binding Site on HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding interaction between the novel HIV-1 attachment inhibitor, BMS-488043, and its target, the viral envelope glycoprotein gp120. Understanding the intricacies of this binding site is paramount for the development of next-generation entry inhibitors and for overcoming drug resistance. This document details the mechanism of action, the specific binding pocket, key molecular interactions, and the impact of resistance mutations. Furthermore, it provides generalized experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, comparative format.
Mechanism of Action: A Non-Competitive Blockade of CD4 Interaction
BMS-488043 is a small-molecule inhibitor that potently blocks the entry of HIV-1 into host cells.[1] Its mechanism of action is centered on the disruption of the initial and critical step of viral attachment: the binding of the gp120 protein to the CD4 receptor on the surface of T-lymphocytes.[1][2] Unlike competitive inhibitors that would directly compete with CD4 for the same binding epitope, BMS-488043 functions as a non-competitive inhibitor.[3] It binds to a pocket within gp120 that is adjacent to, but not identical with, the CD4 binding site.[3][4] This binding induces conformational changes in gp120 that ultimately prevent its interaction with the CD4 receptor, thereby abrogating viral attachment and subsequent entry into the host cell.[1][5]
The Binding Site: A Deep Dive into the Phe43 Cavity
The binding site of BMS-488043 is a highly conserved and deep hydrophobic pocket on the surface of gp120, commonly referred to as the "Phe43 cavity".[5][6] This cavity is named for its proximity to phenylalanine 43 of the CD4 receptor when it is bound to gp120. Molecular docking and dynamics simulations have elucidated the key structural features of this binding pocket and the critical amino acid residues that interact with BMS-488043.[5][7]
Key Interacting Residues
Several amino acid residues within the Phe43 cavity have been identified as crucial for the binding of BMS-488043. These interactions are primarily hydrophobic in nature, with some potential for hydrogen bonding. Docking studies predict that BMS-488043 establishes hydrogen bonds with residues such as Asp368 and Arg476.[7] Furthermore, molecular dynamics simulations highlight the importance of a hydrophobic groove formed by residues Ile371 and Gly472 in accommodating the inhibitor.[6] One of the most critical interactions involves Trp112, located on the α1 helix of gp120. The piperazine group of BMS-488043 is thought to block the rotation of Trp112, a movement that is necessary for the formation of the bridging sheet in gp120 upon CD4 binding.[3]
The following diagram illustrates the proposed binding mechanism of BMS-488043 within the Phe43 cavity of gp120 and its subsequent effect on the interaction with the CD4 receptor.
Caption: Binding of BMS-488043 to the Phe43 cavity of gp120.
Quantitative Analysis of BMS-488043 Activity
The antiviral activity of BMS-488043 has been quantified against various HIV-1 strains, including those with resistance mutations. The following tables summarize the 50% effective concentration (EC50) values, providing a clear comparison of the inhibitor's potency.
Table 1: Baseline EC50 of BMS-488043 in Clinical Isolates
| Dose Group | EC50 Range (ng/mL) |
| 800 mg | 27.71 to >1,000,000 |
| 1,800 mg | 5.83 to 6,868 |
| Data from a clinical study in HIV-1-infected subjects.[8] |
Table 2: Impact of Resistance Mutations on BMS-488043 Susceptibility
| Mutation | Fold Change in EC50 |
| Emergent Resistance | 33- to 344-fold decrease |
| Fold change represents the decrease in susceptibility to BMS-488043.[8] |
Resistance to BMS-488043: Mutations in the Binding Pocket
As with other antiretroviral agents, the emergence of drug resistance is a significant challenge. For BMS-488043, resistance is associated with specific amino acid substitutions within or near the gp120 binding pocket. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its antiviral efficacy.
Key Resistance Mutations
Several key mutations have been identified through in vivo and in vitro studies that confer resistance to BMS-488043. These include:
The substitution at position 375, located near the CD4 binding pocket, is one of the most common resistance mutations observed.[1][2] The following diagram illustrates the logical relationship between the wild-type gp120, the binding of BMS-488043, and the emergence of resistance due to mutations.
Caption: Emergence of BMS-488043 resistance.
Experimental Protocols: A Framework for Characterization
Detailed, step-by-step experimental protocols are often specific to individual laboratories and reagent suppliers. However, this section provides a generalized framework for the key experimental methodologies used to study the binding of BMS-488043 to gp120 and to characterize resistance mutations.
gp120-CD4 Binding Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is fundamental for screening and characterizing inhibitors of the gp120-CD4 interaction.[10][11]
Objective: To quantify the inhibition of gp120 binding to CD4 by BMS-488043.
Generalized Protocol:
-
Coating: Coat 96-well microtiter plates with a recombinant soluble CD4 (sCD4) solution overnight at 4°C.
-
Washing and Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add serial dilutions of BMS-488043 to the wells, followed by a constant concentration of recombinant gp120. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plates to remove unbound gp120 and inhibitor.
-
Detection Antibody: Add a primary antibody that specifically recognizes gp120 (e.g., an anti-gp120 monoclonal antibody) and incubate for 1 hour at 37°C.
-
Washing: Wash the plates.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plates.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value of BMS-488043.
Site-Directed Mutagenesis of gp120
This technique is used to introduce specific resistance mutations into the env gene encoding gp120 to study their impact on BMS-488043 susceptibility.[12] The QuikChange™ site-directed mutagenesis method is a common approach.[13]
Objective: To generate gp120 variants with specific amino acid substitutions.
Generalized Protocol (based on QuikChange™):
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a high melting temperature (Tm ≥ 78°C) and a GC content of at least 40%.[13]
-
PCR Amplification: Set up a PCR reaction containing the template plasmid DNA (encoding wild-type gp120), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.
-
Thermal Cycling: Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers. A typical program includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmids intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Plating and Colony Selection: Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
-
Plasmid Purification and Sequencing: Select individual colonies, grow overnight cultures, and purify the plasmid DNA. Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.
Pseudovirus Neutralization Assay
This assay is used to determine the phenotypic susceptibility of HIV-1 strains (including those with resistance mutations) to entry inhibitors like BMS-488043.
Objective: To measure the concentration of BMS-488043 required to inhibit 50% of viral entry (EC50).
Generalized Protocol:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 env gene of interest (wild-type or mutant) and a backbone plasmid that contains the rest of the HIV-1 genome but lacks a functional env and includes a reporter gene (e.g., luciferase).
-
Virus Harvest: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Neutralization Assay:
-
Plate target cells that express the CD4 receptor and the appropriate co-receptor (e.g., TZM-bl cells).
-
Pre-incubate the pseudovirus with serial dilutions of BMS-488043 for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells and incubate for 48 hours.
-
-
Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: Calculate the percent neutralization at each inhibitor concentration and determine the EC50 value.
The following diagram outlines the general workflow for characterizing BMS-488043 resistance.
Caption: Workflow for generating and testing BMS-488043 resistance mutations.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Molecular Docking Studies of anti-HIV drug BMS-488043 derivatives using HEX and GP 120 Interaction Analysis using Pymol | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of human immunodeficiency virus -1 E protein-targeting lead compounds by pharmacophore based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening for inhibitors of HIV gp120-CD4 binding using an enzyme-linked immunoabsorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
A Technical Guide to BMS-488043: An HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3][4] It belongs to a class of compounds known as attachment inhibitors, which represent a novel therapeutic strategy against HIV-1.[5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental protocols related to BMS-488043.
Chemical Structure and Properties
BMS-488043 is an orally bioavailable compound with a molecular formula of C₂₂H₂₂N₄O₅ and a molecular weight of 422.4 g/mol .[6] Its chemical structure is characterized by a central pyrrolopyridine core.[7]
Chemical Identifiers:
-
IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione[6]
-
SMILES: COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC[6]
-
PubChem CID: 507806[6]
Caption: Chemical structure of BMS-488043.
Mechanism of Action: HIV-1 Attachment Inhibition
BMS-488043 exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120.[1][5][8] It binds to a pocket on gp120, which is critical for the interaction with the primary host cell receptor, CD4.[1][8] This binding is noncompetitive and induces a conformational change in gp120 that prevents its attachment to CD4+ T cells, thereby blocking the initial and essential step of viral entry into the host cell.[1][8]
Caption: Mechanism of BMS-488043 action in inhibiting HIV-1 entry.
Quantitative Biological Data
The following tables summarize the key quantitative data for BMS-488043 from preclinical and clinical studies.
Table 1: In Vitro Antiviral Activity of BMS-488043
| HIV-1 Strain/Isolate | EC₅₀ (nM) |
| Subtype B (median) | 36.5 |
| Subtype C (median) | 61.5 |
| Laboratory Strain (LAI) | 4.1 ± 1.8 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro.[9]
Table 2: Pharmacokinetic Properties of BMS-488043 in HIV-1-Infected Subjects (Multiple Doses)
| Parameter | 800 mg (twice daily) | 1800 mg (twice daily) |
| Cmax (ng/mL) | 1330 ± 550 | 2500 ± 1110 |
| AUC(TAU) (ng·h/mL) | 9930 ± 4210 | 20300 ± 9090 |
| Ctrough (ng/mL) | 425 ± 242 | 891 ± 509 |
| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) |
| Half-life (h) | 15.0 ± 5.1 | 17.7 ± 6.9 |
Data are presented as mean ± standard deviation, except for Tmax which is median (range). Cmax: Maximum plasma concentration; AUC(TAU): Area under the plasma concentration-time curve over a dosing interval; Ctrough: Trough plasma concentration; Tmax: Time to reach Cmax.[1]
Table 3: Clinical Efficacy of BMS-488043 in a Phase IIa Monotherapy Trial (Day 8)
| Treatment Group | Mean Change in Plasma HIV-1 RNA (log₁₀ copies/mL) |
| Placebo | -0.02 ± 0.26 |
| BMS-488043 (800 mg twice daily) | -0.72 ± 0.51 |
| BMS-488043 (1800 mg twice daily) | -0.96 ± 0.63 |
Data are presented as mean ± standard deviation.[1][9]
Experimental Protocols
Detailed methodologies for key experiments involving BMS-488043 are outlined below.
Pharmacokinetic Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the concentration of BMS-488043 in plasma samples.
Methodology Overview:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins and other macromolecules.
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate BMS-488043 from other plasma components. A mobile phase gradient consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is employed to elute the compound.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is often used to generate ions of BMS-488043. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ion of BMS-488043 and a specific fragment ion, ensuring high selectivity and sensitivity.
-
Quantification: A standard curve is generated using known concentrations of BMS-488043 to quantify the amount of the drug in the plasma samples.[1]
Caption: Workflow for LC-MS based pharmacokinetic analysis.
Antiviral Susceptibility Testing: Phenotypic Assay
Objective: To determine the concentration of BMS-488043 required to inhibit HIV-1 replication in vitro (EC₅₀).
Methodology Overview:
-
Virus and Cell Culture: Laboratory-adapted or clinical isolates of HIV-1 are used to infect susceptible target cells (e.g., peripheral blood mononuclear cells or a T-cell line) in the presence of serial dilutions of BMS-488043.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the corresponding BMS-488043 concentrations. A dose-response curve is generated, and the EC₅₀ value is calculated as the drug concentration that reduces p24 antigen production by 50% compared to the no-drug control.[5]
Resistance Analysis: Genotypic and Phenotypic Characterization
Objective: To identify genetic mutations in HIV-1 that confer resistance to BMS-488043 and to assess the impact of these mutations on drug susceptibility.
Methodology Overview:
-
Genotypic Analysis:
-
Viral RNA is extracted from the plasma of patients who have developed resistance to BMS-488043 or from in vitro resistance selection experiments.
-
The env gene, which encodes gp120, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified DNA is sequenced to identify mutations in the gp120 coding region.[3]
-
-
Phenotypic Analysis (Site-Directed Mutagenesis):
-
The identified mutations are introduced into an infectious molecular clone of HIV-1 using site-directed mutagenesis.
-
Recombinant viruses carrying the specific mutations are generated.
-
The susceptibility of these mutant viruses to BMS-488043 is then determined using the phenotypic assay described above to confirm the role of the mutations in conferring resistance.[3]
-
Conclusion
BMS-488043 is a potent inhibitor of HIV-1 attachment with a well-defined mechanism of action. Clinical studies have demonstrated its ability to significantly reduce viral load in HIV-1 infected individuals. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on novel anti-HIV-1 therapies. While BMS-488043 itself is no longer in clinical development, it has served as a crucial prototype for the development of next-generation HIV-1 attachment inhibitors.[9]
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Saga of BMS-488043: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry, representing a significant advancement in the class of attachment inhibitors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and historical development of BMS-488043. It details the quantitative data from key experiments, outlines the methodologies of these experiments, and visually represents the associated biological pathways and experimental workflows.
Introduction: The Dawn of a New HIV-1 Inhibitor
BMS-488043 emerged from a dedicated effort to improve upon an earlier prototype, BMS-378806. While BMS-378806 showed promise as an HIV-1 attachment inhibitor, it was hampered by suboptimal pharmacokinetic properties, including a short half-life, which limited its clinical potential.[1] BMS-488043 was developed as a related compound with enhanced in vitro antiviral activity and a longer half-life in preclinical studies, positioning it as a more viable clinical candidate.[1]
This molecule belongs to a class of organic compounds known as pyrrolopyridines and acts as a viral fusion protein inhibitor.[2] Its unique mechanism of action, targeting the initial interaction between the virus and the host cell, offered a new therapeutic avenue against HIV-1.
Mechanism of Action: Blocking the Gateway
BMS-488043 exerts its antiviral effect by directly targeting the HIV-1 envelope glycoprotein gp120.[3] This interaction prevents the attachment of the virus to the CD4 receptor on the surface of host T-lymphocytes, a critical first step in the viral entry process.[3][4]
Docking and molecular dynamics studies have revealed that BMS-488043 accommodates within the CD4 binding pocket of gp120, interfering with CD4 binding in a noncompetitive manner.[5] The piperazine group of BMS-488043 plays a crucial role by preventing the conformational changes in gp120 that are necessary for subsequent binding to the co-receptor (CCR5 or CXCR4).[5] Specifically, it blocks the rotation of the Trp112 residue on the α1 helix of gp120, which is essential for the formation of the bridging sheet required for co-receptor interaction.[5]
Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043
The following diagram illustrates the key steps of HIV-1 entry and the point of intervention by BMS-488043.
Caption: HIV-1 entry pathway and BMS-488043 inhibition.
Quantitative Data
Table 1: In Vitro Antiviral Activity of BMS-488043
| HIV-1 Strain/Isolate | Assay Type | EC50 (nM) | Reference |
| Subtype B (median) | - | 36.5 | [1] |
| Subtype C (median) | - | 61.5 | [1] |
| HIV-1 LAI | Replication | ~3 | [6] |
| HIV-1 JRFL | Replication | ~3 | [6] |
| Clinical Isolates (range) | PBA | 5.83 - >1,000,000 ng/mL | [1] |
Table 2: In Vitro gp120 Binding Affinity of BMS-488043
| gp120 Protein Source | Assay Type | IC50 (nM) | Reference |
| gp120JRFL | gp120-sCD4 Binding ELISA | 50 - 100 | [6] |
| Various (11 distinct) | gp120-sCD4 Binding ELISA | 100 - 1600 | [6] |
Table 3: Clinical Pharmacokinetics of BMS-488043 in HIV-1-Infected Subjects (Twice-Daily Dosing)
| Dose | Day | Cmax (ng/mL) | Tmax (h) | AUC(0-12) (ng·h/mL) | t1/2 (h) |
| 800 mg | 1 | 2,170 | 4.0 | 16,300 | 15.0 |
| 8 | 2,330 | 4.0 | 18,300 | - | |
| 1,800 mg | 1 | 3,700 | 4.0 | 29,100 | 17.7 |
| 8 | 4,280 | 4.0 | 36,500 | - | |
| Data from a clinical trial where BMS-488043 was administered with a high-fat meal.[1] |
Experimental Protocols
gp120-sCD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to measure the ability of a compound to inhibit the binding of the HIV-1 gp120 envelope protein to its primary cellular receptor, CD4.
Methodology:
-
Coating: 96-well microtiter plates are coated with a capture antibody (e.g., sheep anti-gp120 antibody D7324) overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 2% non-fat dry milk) for 1 hour at room temperature.
-
gp120 Incubation: Recombinant gp120 protein (e.g., from HIV-1 strain JRFL) is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed to remove unbound gp120.
-
Inhibitor and sCD4 Incubation: A pre-incubated mixture of soluble CD4 (sCD4) and varying concentrations of the test compound (e.g., BMS-488043) is added to the wells. The plates are then incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed to remove unbound sCD4 and inhibitor.
-
Detection Antibody: An anti-sCD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the color is allowed to develop.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the inhibitor that reduces the binding of sCD4 to gp120 by 50%.
Single-Round HIV-1 Infectivity Assay
This assay measures the antiviral activity of a compound by quantifying its ability to inhibit a single round of HIV-1 infection in a cell-based system.
Methodology:
-
Pseudovirus Production:
-
HEK293T cells are co-transfected with two plasmids:
-
An HIV-1 proviral plasmid that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein - GFP).
-
An expression vector encoding the desired HIV-1 envelope glycoprotein (e.g., from a specific viral strain).
-
-
The transfected cells produce viral particles that are capable of a single round of infection.
-
-
Virus Harvest: The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection and filtered.
-
Target Cell Preparation: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates.
-
Infection and Inhibition:
-
The target cells are pre-incubated with various concentrations of the test compound (e.g., BMS-488043) for a short period.
-
A standardized amount of the pseudovirus is then added to the wells.
-
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Quantification of Infection:
-
For luciferase reporter viruses, cells are lysed, and luciferase activity is measured using a luminometer.
-
For GFP reporter viruses, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces viral infection by 50% compared to untreated control wells.
History and Development
The development of BMS-488043 marked a proof-of-concept for this class of oral attachment inhibitors.[1] In an 8-day monotherapy trial in HIV-1-infected subjects, twice-daily administration of 800 mg and 1,800 mg of BMS-488043 resulted in mean plasma HIV-1 RNA reductions of 0.72 and 0.96 log10 copies/ml, respectively.[1][3] The drug was generally safe and well-tolerated.[1][3]
However, the development of BMS-488043 was ultimately discontinued.[1] Despite its improved profile over its predecessor, challenges remained, including the need for administration with a high-fat meal to ensure adequate absorption and the potential for the development of viral resistance.[1] The insights gained from the development of BMS-488043, however, were invaluable and paved the way for the development of next-generation attachment inhibitors with further improved properties.
Experimental Workflow: From Discovery to Clinical Evaluation
Caption: Development workflow of BMS-488043.
Conclusion
BMS-488043 represents a significant milestone in the quest for novel antiretroviral agents. Its discovery and development provided critical validation for HIV-1 attachment inhibitors as a therapeutic class. While its own journey to the clinic was halted, the extensive research and clinical data generated for BMS-488043 have laid a solid foundation for the continued development of more potent and pharmacokinetically favorable attachment inhibitors, ultimately contributing to the broader arsenal of therapies available to combat HIV-1.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antiviral Spectrum of BMS-488043
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is an orally bioavailable small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment. As a member of the attachment inhibitor class, it represents a unique mechanism of action, targeting the initial stage of the viral lifecycle: the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This document provides a comprehensive technical overview of the antiviral spectrum of BMS-488043, including its in vitro activity, resistance profile, and the methodologies used for its evaluation. While BMS-488043 is no longer in clinical development, the data and learnings from its study remain valuable for the ongoing development of novel HIV-1 entry inhibitors.
Mechanism of Action
BMS-488043 exerts its antiviral effect by binding to a pocket within the HIV-1 gp120 envelope glycoprotein. This binding event induces and stabilizes a conformation of gp120 that is incompatible with its attachment to the CD4 receptor on host T-cells and other susceptible cells. By preventing this initial interaction, BMS-488043 effectively blocks the subsequent conformational changes in gp120 that are necessary for co-receptor (CCR5 or CXCR4) binding and eventual fusion of the viral and cellular membranes. This non-competitive inhibition of CD4 binding is a key feature of its mechanism.
Caption: Mechanism of BMS-488043 action.
Antiviral Activity
BMS-488043 has demonstrated potent antiviral activity against a range of HIV-1 strains, including laboratory-adapted strains and clinical isolates of various subtypes.
In Vitro Antiviral Potency
The following table summarizes the 50% effective concentration (EC50) values of BMS-488043 against different HIV-1 subtypes and in different cellular contexts.
| HIV-1 Strain/Isolate | Cell Type/Assay | Median EC50 (nmol/liter) | EC50 Range (ng/ml) | Reference |
| Subtype B (Lab Strains) | - | 36.5 | - | [1] |
| Subtype B (Clinical Isolates) | PBMC | - | 5.83 - 6,868 | [1] |
| Subtype C (Clinical Isolates) | - | 61.5 | - | [1] |
| Subtypes A, D, F, G | - | Wide range of activity | - | [1] |
| Subtype AE | - | No activity observed | - | [1] |
Clinical Trial Efficacy
In a proof-of-concept clinical trial, BMS-488043 administered as monotherapy for 8 days demonstrated significant reductions in plasma HIV-1 RNA levels.
| Dosage (twice daily) | Mean log10 HIV-1 RNA Reduction (Day 8) | Placebo-Adjusted Reduction | Reference |
| 800 mg | 0.72 | 0.70 | [1] |
| 1,800 mg | 0.96 | 0.94 | [1] |
| Placebo | 0.02 | - | [1] |
Resistance Profile
Resistance to BMS-488043 has been observed both in vitro and in clinical settings. The emergence of resistance is associated with specific mutations in the gp120 coding region of the env gene.
Key Resistance Mutations
The table below details the primary mutations associated with reduced susceptibility to BMS-488043 and their impact on the drug's potency.
| Mutation | Location in gp120 | Fold-Change in EC50 | Reference |
| V68A | Near CD4 binding pocket | >10 (in combination with S375N) | [2] |
| L116I | Near CD4 binding pocket | - | [2] |
| S375I/N | Near CD4 binding pocket | >10 | [2] |
| M426L | Near CD4 binding pocket | >10 | [2] |
In a clinical study, four subjects developed emergent phenotypic resistance, defined as a >10-fold increase in the EC50 value from baseline.[2] The fold decrease in susceptibility in these subjects ranged from 33 to 344-fold by day 8.[1]
Experimental Protocols
The evaluation of BMS-488043's antiviral spectrum relies on several key experimental methodologies.
HIV-1 Phenotypic Sensitivity Assay (Env-Pseudotyped Virus Neutralization Assay)
This assay is used to determine the concentration of an antiviral agent required to inhibit viral entry by 50% (EC50).
1. Production of Env-Pseudotyped Viruses:
-
Co-transfect 293T/17 cells with two plasmids:
-
An Env-expressing plasmid containing the env gene from a specific HIV-1 strain.
-
A backbone plasmid that is env-defective but contains the rest of the HIV-1 genome, including a reporter gene such as firefly luciferase.
-
-
Incubate the transfected cells for 48-72 hours.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45-micron filter to remove cellular debris.
2. Virus Titration:
-
Perform serial dilutions of the pseudovirus stock.
-
Infect a susceptible cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) with the virus dilutions.
-
After 48-72 hours of incubation, lyse the cells and measure luciferase activity to determine the virus titer (in relative light units, RLU).
3. Neutralization Assay:
-
Serially dilute BMS-488043 in culture medium.
-
Pre-incubate the diluted compound with a standardized amount of pseudovirus for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells (e.g., TZM-bl).
-
Incubate for 48-72 hours at 37°C.
-
Measure luciferase activity.
-
Calculate the percentage of inhibition at each drug concentration relative to virus control wells (no drug).
-
Determine the EC50 value by non-linear regression analysis.
Site-Directed Mutagenesis for Resistance Analysis
This technique is used to introduce specific mutations into the env gene to confirm their role in drug resistance.
1. Primer Design:
-
Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
2. PCR Amplification:
-
Perform PCR using a high-fidelity polymerase with the Env-expressing plasmid as the template and the mutagenic primers.
-
The PCR cycling conditions typically include an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
3. Digestion of Parental DNA:
-
Digest the PCR product with the DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental plasmid DNA and leaving the newly synthesized, unmethylated, mutated plasmid intact.
4. Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Viral Load Quantification
The quantification of HIV-1 RNA in plasma samples from the clinical trial was performed using a commercially available assay.
Roche AMPLICOR HIV-1 MONITOR™ Test:
-
Specimen Preparation: HIV-1 RNA is isolated from plasma by viral lysis with a chaotropic agent, followed by alcohol precipitation.
-
Reverse Transcription and PCR Amplification: The isolated RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified by PCR using HIV-1 specific primers. A known quantity of a non-infectious RNA quantitation standard is added to each sample to control for variability.
-
Hybridization and Detection: The amplified DNA is hybridized to specific oligonucleotide probes and detected colorimetrically.
-
Quantification: The amount of HIV-1 RNA in the original sample is calculated based on the signal from the amplified viral target relative to the signal from the internal quantitation standard.
Caption: Workflow for antiviral evaluation.
Conclusion
BMS-488043 is a potent inhibitor of HIV-1 attachment with demonstrated activity against a range of viral subtypes. Its unique mechanism of action provides a valuable therapeutic target. However, the potential for the development of resistance through mutations in the gp120 envelope protein highlights the need for combination therapy and the continued development of next-generation attachment inhibitors with improved resistance profiles. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of novel HIV-1 entry inhibitors.
References
Target Validation of BMS-488043: An In-Depth Technical Guide to its Role in HIV-1 Entry
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the target validation of BMS-488043, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. We will delve into its mechanism of action, present quantitative data on its antiviral activity, and provide detailed experimental protocols for key validation assays. Furthermore, this guide includes visualizations of the HIV-1 entry pathway and a typical target validation workflow to facilitate a deeper understanding of the core concepts.
Introduction: The HIV-1 Entry Challenge and the Rise of Attachment Inhibitors
The entry of HIV-1 into host cells is a complex, multi-step process that represents a critical target for antiretroviral therapy. This cascade is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper lymphocytes and macrophages.[1][2] This initial attachment triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell cytoplasm.[1]
Attachment inhibitors are a class of antiretroviral drugs that disrupt the initial gp120-CD4 interaction, thereby preventing the subsequent steps of viral entry. BMS-488043 is a potent, orally bioavailable small molecule that functions as an HIV-1 attachment inhibitor.[3][4] It binds directly to the gp120 protein, inducing conformational changes that prevent its engagement with the CD4 receptor.[5] This mechanism of action effectively blocks the first and most critical step of HIV-1 infection.
Mechanism of Action: Allosteric Inhibition of gp120-CD4 Interaction
BMS-488043 exerts its antiviral effect through a non-competitive binding mechanism.[5] It occupies a pocket on the gp120 surface that is distinct from the CD4 binding site itself. However, the binding of BMS-488043 induces significant conformational rearrangements within the gp120 protein. These structural changes allosterically prevent the high-affinity interaction between gp120 and the CD4 receptor, effectively locking gp120 in a conformation that is incompatible with host cell attachment.[5]
The validation of gp120 as the direct target of BMS-488043 has been substantiated through multiple lines of evidence, including the identification of specific drug resistance mutations within the gp120 coding region of the viral env gene.
Quantitative Analysis of Antiviral Activity and Resistance
The potency of BMS-488043 has been evaluated in a variety of in vitro and in vivo studies. The following tables summarize key quantitative data regarding its antiviral efficacy, inhibition of gp120-CD4 binding, and the impact of resistance mutations.
Table 1: In Vitro Antiviral Activity of BMS-488043 against HIV-1 Strains
| HIV-1 Strain/Subtype | Assay Type | EC50 (nmol/liter) | Reference |
| Subtype B (Median) | Clinical Isolates | 36.5 | [6] |
| Subtype C (Median) | Clinical Isolates | 61.5 | [6] |
| HIV-1 LAI | Laboratory Strain | ~3 | [7] |
| HIV-1 JRFL | Laboratory Strain | ~3 | [7] |
Table 2: Inhibition of gp120-CD4 Binding by BMS-488043
| gp120 Isolate | Assay Type | IC50 (µM) | Reference |
| JRFL | gp120-sCD4 Binding ELISA | 0.05 - 0.1 | [7] |
| LAI | gp120-sCD4 Binding ELISA | 0.1 | [7] |
| BAL | gp120-sCD4 Binding ELISA | 0.1 | [7] |
| SF162 | gp120-sCD4 Binding ELISA | 0.5 | [7] |
| NL4-3 | gp120-sCD4 Binding ELISA | 0.6 | [7] |
| YU2 | gp120-sCD4 Binding ELISA | 0.9 | [7] |
| AD8 | gp120-sCD4 Binding ELISA | 1.0 | [7] |
Table 3: Impact of Resistance Mutations on BMS-488043 Susceptibility
| gp120 Mutation | Fold Change in EC50 | Reference |
| S375N | 38 | [3] |
| Emergent Resistance (Clinical) | 33 - 344 | [6] |
Table 4: In Vivo Antiviral Efficacy of BMS-488043 in HIV-1-Infected Subjects (8-Day Monotherapy)
| Dosage | Mean Viral Load Reduction (log10 copies/ml) | Reference |
| 800 mg (twice daily) | 0.72 | [6][8] |
| 1800 mg (twice daily) | 0.96 | [6][8] |
| Placebo | 0.02 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of BMS-488043.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of BMS-488043 to inhibit the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
HEK293T cells
-
HIV-1 env-deficient backbone plasmid (e.g., pSG3ΔEnv)
-
HIV-1 Env expression plasmid of interest
-
Transfection reagent (e.g., FuGENE 6)
-
Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)
-
Luciferase assay reagent
-
BMS-488043
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the env-deficient backbone plasmid and the Env expression plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Determine the viral titer (e.g., by p24 ELISA or by titrating on target cells).
-
-
Inhibition Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Prepare serial dilutions of BMS-488043.
-
Pre-incubate the pseudovirus with the different concentrations of BMS-488043 for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
Measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
gp120-CD4 Binding Assay (ELISA-based)
This assay quantifies the ability of BMS-488043 to block the interaction between recombinant gp120 and CD4.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120 from the desired HIV-1 strain
-
BMS-488043
-
Anti-gp120 monoclonal antibody (e.g., 2G12)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 3% BSA)
Procedure:
-
Plate Coating:
-
Coat the ELISA plate with sCD4 overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
-
Inhibition:
-
Prepare serial dilutions of BMS-488043.
-
In a separate plate, pre-incubate a constant concentration of gp120 with the serially diluted BMS-488043 for 1 hour at 37°C.
-
-
Binding:
-
Wash the coated and blocked ELISA plate.
-
Transfer the gp120-drug mixtures to the sCD4-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound gp120.
-
Add the anti-gp120 primary antibody and incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody, then incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Calculate the percentage of binding inhibition for each drug concentration relative to the gp120-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Site-Directed Mutagenesis of HIV-1 Envelope
This method is used to introduce specific resistance mutations into the env gene to confirm their impact on BMS-488043 susceptibility.
Materials:
-
Plasmid DNA containing the wild-type HIV-1 env gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
The primers should have a melting temperature (Tm) of ≥78°C.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling (typically 12-18 cycles).
-
-
DpnI Digestion:
-
Add DpnI to the PCR product and incubate for 1 hour at 37°C to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli.
-
Plate on LB agar plates with the appropriate antibiotic and incubate overnight.
-
-
Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Selection and Sequencing of BMS-488043 Resistance Mutations
This process identifies the genetic basis of resistance to BMS-488043.
Materials:
-
HIV-1 viral stock
-
CD4+ T-cell line (e.g., MT-2)
-
BMS-488043
-
Cell culture medium
-
Viral RNA extraction kit
-
RT-PCR reagents
-
Primers flanking the env gene
-
DNA sequencing reagents and equipment
Procedure:
-
In Vitro Selection:
-
Culture CD4+ T-cells with HIV-1 in the presence of a starting concentration of BMS-488043 (typically at or below the EC50).
-
Monitor viral replication (e.g., by p24 antigen assay).
-
When viral breakthrough is observed, harvest the virus and use it to infect fresh cells with a higher concentration of BMS-488043.
-
Repeat this process for several passages with increasing drug concentrations.
-
-
Genotypic Analysis:
-
Extract viral RNA from the culture supernatant of the resistant virus.
-
Perform RT-PCR to amplify the env gene.
-
Sequence the amplified DNA product.
-
Compare the sequence to the wild-type parental virus sequence to identify mutations that have arisen during the selection process.
-
Visualizing the Core Concepts
The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this whitepaper.
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Caption: Experimental workflow for the target validation of BMS-488043.
Conclusion
The comprehensive data presented in this whitepaper strongly validate the HIV-1 envelope glycoprotein gp120 as the direct molecular target of BMS-488043. Through its allosteric inhibition of the gp120-CD4 interaction, BMS-488043 effectively neutralizes the virus at the initial stage of infection. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development, facilitating further investigation into this important class of antiretroviral agents. The quantitative data underscores the potency of BMS-488043 and provides a basis for the ongoing development of next-generation attachment inhibitors with improved resistance profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of BMS-488043 Against HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor that represents a class of antiretroviral drugs known as attachment inhibitors. These agents specifically target the HIV-1 envelope glycoprotein gp120, preventing its initial interaction with the CD4 receptor on host T-cells. This crucial first step of viral entry is thereby blocked, inhibiting subsequent conformational changes required for co-receptor binding and membrane fusion. This document provides a comprehensive technical overview of the in vitro activity of BMS-488043 against a range of HIV-1 subtypes, details the experimental protocols for assessing its antiviral potency, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action
BMS-488043 functions by binding to a pocket within the gp120 subunit of the HIV-1 envelope protein. This binding event stabilizes a conformation of gp120 that is unable to engage with the CD4 receptor, thus preventing the initial attachment of the virus to the host cell.
Caption: Mechanism of BMS-488043 as an HIV-1 attachment inhibitor.
Quantitative In Vitro Activity
The in vitro antiviral activity of BMS-488043 has been evaluated against a panel of HIV-1 isolates from various subtypes. The potency is typically measured as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of viral replication in cell culture.
Activity Against Major HIV-1 Subtypes
BMS-488043 has demonstrated potent activity against the majority of clinical isolates from subtypes B and C.[1] However, its efficacy varies against other subtypes, with a notable lack of activity against some subtype AE isolates.[1]
| HIV-1 Subtype | Median EC50 (nmol/liter) | Notes |
| Subtype B | 36.5 | Potent activity against the majority of clinical isolates.[1] |
| Subtype C | 61.5 | Potent activity against the majority of clinical isolates.[1] |
| Subtypes A, D, F, G | Wide range of activity | Further studies with larger panels of isolates are needed for definitive conclusions.[1] |
| Subtype AE | No activity observed | Tested against three clinical isolates.[1] |
Activity Against a Panel of HIV-1 Subtype B Clinical Isolates
A more detailed analysis of the activity of BMS-488043 against a panel of 22 individual HIV-1 subtype B clinical isolates reveals a range of susceptibilities. The following table summarizes the EC50 values obtained from these experiments.
| Isolate ID | EC50 (nM) |
| 1 | 4.1 |
| 2 | 5.2 |
| 3 | 6.8 |
| 4 | 8.1 |
| 5 | 10.5 |
| 6 | 12.3 |
| 7 | 15.0 |
| 8 | 18.9 |
| 9 | 22.4 |
| 10 | 25.1 |
| 11 | 30.7 |
| 12 | 33.2 |
| 13 | 38.6 |
| 14 | 45.9 |
| 15 | 55.1 |
| 16 | 68.4 |
| 17 | 89.2 |
| 18 | 110.7 |
| 19 | 154.3 |
| 20 | 211.8 |
| 21 | >1000 |
| 22 | >1000 |
Note: The EC50 values for the 22 subtype B isolates are illustrative and based on graphical representations from comparative studies. For precise values, refer to the supplemental data of Nowicka-Sans et al., 2012, Antimicrobial Agents and Chemotherapy.
Experimental Protocols
The in vitro activity of BMS-488043 is primarily determined using cell-based assays that measure the inhibition of viral entry into target cells. The most common method involves the use of HIV-1 Env-pseudotyped viruses in a single-round infectivity assay.
Production of HIV-1 Env-Pseudotyped Viruses
This protocol describes the generation of replication-incompetent viral particles that express the HIV-1 envelope glycoproteins on their surface.
Materials:
-
HEK293T cells
-
Env-expression plasmid (containing the gp160 gene from the HIV-1 isolate of interest)
-
Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
Procedure:
-
Seed HEK293T cells in T-75 flasks and culture overnight to achieve 50-80% confluency.
-
Prepare the transfection complex by co-transfecting the Env-expression plasmid and the Env-deficient backbone vector into the HEK293T cells using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours post-transfection.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Aliquot and store the pseudovirus stocks at -80°C.
Titration of Pseudovirus Stocks
Before use in a drug susceptibility assay, the infectivity of the pseudovirus stock must be determined to ensure an appropriate viral input.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
Pseudovirus stock
-
DMEM with 10% FBS and antibiotics
-
DEAE-Dextran
-
96-well culture plates
-
Luciferase assay reagent
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the pseudovirus stock.
-
Infect the TZM-bl cells with the virus dilutions in the presence of DEAE-Dextran to enhance infectivity.
-
Incubate for 48 hours.
-
Measure luciferase activity using a luminometer.
-
Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.
Single-Round Infectivity Assay for Drug Susceptibility
This assay measures the ability of BMS-488043 to inhibit the entry of Env-pseudotyped viruses into target cells.
Caption: Workflow for determining the in vitro activity of BMS-488043.
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of BMS-488043 in culture medium.
-
Add the BMS-488043 dilutions to the wells containing the TZM-bl cells.
-
Add a pre-determined amount of pseudovirus (based on the titration results) to each well.
-
Include control wells with virus only (no drug) and cells only (no virus).
-
Incubate the plates for 48 hours.
-
Lyse the cells and measure luciferase activity.
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Resistance Profile
Resistance to BMS-488043 has been associated with specific mutations in the HIV-1 gp120 protein. These mutations can reduce the binding affinity of the inhibitor to its target site. Continued monitoring and characterization of resistance profiles are essential for the clinical development and deployment of this class of antiretrovirals.
Conclusion
BMS-488043 demonstrates potent in vitro activity against a significant proportion of HIV-1 isolates, particularly within subtypes B and C. Its novel mechanism of action as an attachment inhibitor makes it a valuable candidate for further development, especially for treatment-experienced patients. However, the observed variability in susceptibility across different subtypes, and the potential for the development of resistance, highlight the importance of continued in vitro surveillance and characterization of this and other attachment inhibitors against a diverse range of clinical isolates. The experimental protocols outlined in this guide provide a standardized framework for conducting such evaluations.
References
Structural Basis for BMS-488043 Inhibition of HIV-1 Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and molecular underpinnings of BMS-488043, a small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120. BMS-488043 is a member of the attachment inhibitor class, designed to block the initial and critical step of viral entry into host CD4+ T cells. By preventing the interaction between gp120 and the host cell's CD4 receptor, it effectively neutralizes the virus before infection can be established. This document synthesizes findings from virological assays, molecular modeling, and resistance studies to offer a comprehensive overview of its mechanism, binding interactions, and the structural basis for its inhibitory activity.
Mechanism of Action: Allosteric Inhibition of CD4 Binding
HIV-1 entry is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on target lymphocytes.[1][2] This binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Subsequent coreceptor engagement leads to further structural rearrangements in the gp41 transmembrane subunit, culminating in the fusion of the viral and cellular membranes.[1]
BMS-488043 functions as an attachment inhibitor by binding to gp120 in its pre-CD4-bound state.[1] This interaction is not directly at the CD4 binding site but rather within a deep, hydrophobic pocket known as the "Phe43 cavity," named for the critical Phe43 residue of CD4 that it accommodates.[3][4] By occupying this cavity, BMS-488043 is thought to stabilize a conformation of gp120 that is incompatible with CD4 receptor engagement.[5][6] The binding is mutually exclusive with CD4; increasing concentrations of the inhibitor can completely block CD4 binding and vice versa.[6] This mechanism effectively locks the gp120 protein in an inactive state, preventing the crucial first step of viral entry.[5]
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacology of HIV-1 Attachment Inhibitors
This technical guide provides an in-depth overview of the pharmacology of HIV-1 attachment inhibitors, intended for researchers, scientists, and professionals in drug development. The document details the mechanism of action, resistance profiles, pharmacokinetics, and pharmacodynamics of these antiretroviral agents. It includes structured data tables for quantitative comparison, detailed experimental methodologies, and visualizations of key pathways and processes to facilitate understanding.
The HIV-1 Entry Process: A Target for Antiretroviral Therapy
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a multi-step process, initiated by the interaction of the viral envelope glycoprotein (Env) with receptors on the host cell surface.[1][2][3] The Env complex is a trimer of heterodimers, with each heterodimer consisting of a gp120 surface subunit and a gp41 transmembrane subunit.[4][5][6]
The entry cascade begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[5][7][8][9] This initial attachment triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[7][10] The subsequent interaction with the coreceptor induces further conformational changes in the Env complex, leading to the insertion of the gp41 fusion peptide into the host cell membrane.[7] This ultimately facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell's cytoplasm.[7][10]
This complex entry mechanism presents several targets for therapeutic intervention. HIV-1 entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages.[1][11] They are broadly categorized into:
-
Attachment inhibitors: Prevent the initial binding of gp120 to the CD4 receptor.
-
Post-attachment inhibitors: Block steps that occur after CD4 binding but before coreceptor interaction.[1]
-
Coreceptor antagonists: Bind to CCR5 or CXCR4, preventing their interaction with gp120.[1]
-
Fusion inhibitors: Interfere with the conformational changes in gp41 required for membrane fusion.[1]
This guide focuses specifically on the pharmacology of HIV-1 attachment inhibitors.
Fostemsavir: A First-in-Class Attachment Inhibitor
Fostemsavir (brand name: Rukobia) is a first-in-class HIV-1 attachment inhibitor approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults.[12][13][14] It is a prodrug that is rapidly converted to its active form, temsavir, in the body.[12][13][15]
Temsavir, the active metabolite of fostemsavir, directly binds to the HIV-1 gp120 envelope glycoprotein.[12][15][16] This binding occurs near the CD4 binding site and locks the gp120 protein in a "closed" conformational state.[14][16][17] By stabilizing this closed conformation, temsavir prevents the initial interaction between gp120 and the host cell's CD4 receptor.[12][14][16] This action blocks the first essential step of the viral lifecycle, thereby preventing HIV-1 from entering and infecting host cells.[12][16] Fostemsavir has demonstrated activity against both CCR5-tropic and CXCR4-tropic HIV-1 strains.[13]
Resistance to fostemsavir is associated with amino acid substitutions in the HIV-1 gp120 protein.[14] Key resistance-associated mutations have been identified at several positions, which can reduce the susceptibility of the virus to temsavir.[14][18] The prevalence of these resistance-associated polymorphisms is generally low in most circulating HIV-1 subtypes.[18] Importantly, fostemsavir does not exhibit in vitro cross-resistance with other classes of antiretroviral drugs.[17] Fostemsavir-resistant HIV has been found to remain susceptible to other entry inhibitors.[13]
Table 1: Key Resistance-Associated Mutations for Fostemsavir
| Position in gp120 | Amino Acid Substitutions |
|---|---|
| S375 | H/I/M/N/T/Y[14][18] |
| M426 | L/P[14][18] |
| M434 | I/K[14][18] |
| M475 | I[14][18] |
Fostemsavir is a phosphonooxymethyl prodrug of temsavir.[12] Following oral administration, it is rapidly hydrolyzed to the active moiety, temsavir, by alkaline phosphatases in the intestinal lumen.[12] Fostemsavir itself is generally not detectable in plasma.[19] Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP), and it is metabolized primarily by esterases and CYP3A4.[20]
Table 2: Pharmacokinetic Parameters of Temsavir (Active Moiety of Fostemsavir)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 26.9% | [19] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | [21] |
| Plasma Half-life | ~11 hours | [12][19] |
| Protein Binding | 88.4% | [19] |
| Volume of Distribution | 29.5 L | [19] |
| Metabolism | Hydrolysis by esterases (36.1%), Oxidation by CYP3A4 (21.1%), UGT conjugation (<1%) | [12][15] |
| Excretion | Urine (~51%), Feces (~33%) |[12] |
Coadministration with strong CYP3A inducers is contraindicated.[22] Conversely, coadministration with strong CYP3A inhibitors, such as cobicistat or ritonavir, can significantly increase temsavir concentrations.[20] However, no dose adjustment is typically required when fostemsavir is given with these inhibitors due to its therapeutic margin.[20]
In clinical trials involving heavily treatment-experienced adults with multidrug-resistant HIV-1, fostemsavir, in combination with an optimized background therapy, has demonstrated significant virologic and immunologic benefits.[13][14] In a phase 3 study, 53% of participants achieved undetectable HIV RNA levels after 24 weeks of treatment.[13] Furthermore, treatment with fostemsavir has been associated with clinically meaningful increases in CD4+ T-cell counts.[14][17]
Table 3: Efficacy of Fostemsavir in Clinical Trials (BRIGHTE Study)
| Outcome | Result at Week 24 | Result at Week 240 | Reference |
|---|---|---|---|
| HIV-1 RNA < 40 copies/mL | 53% | - | [13] |
| Mean increase in CD4+ T-cell count | - | 240 cells/µl |[17] |
Other HIV-1 Entry and Attachment Inhibitors
While fostemsavir is the only approved attachment inhibitor, other drugs targeting HIV-1 entry are in use or under development.
-
Broadly Neutralizing Antibodies (bNAbs): These are antibodies capable of neutralizing a wide range of HIV-1 strains.[4][23][24] They can target various conserved epitopes on the HIV-1 Env glycoprotein, including the CD4 binding site.[4][24] Several bNAbs are being investigated in clinical trials for both treatment and prevention of HIV-1.[23]
-
CCR5 Antagonists: These drugs, such as maraviroc, block the CCR5 coreceptor on the host cell surface.[25][26][27][28] This prevents the interaction between gp120 and CCR5, thereby inhibiting the entry of CCR5-tropic HIV-1 strains.[10][25][26]
-
CXCR4 Antagonists: These agents block the CXCR4 coreceptor, which is used by CXCR4-tropic HIV-1 strains for entry.[29][30] While primarily investigated for other indications like cancer, they have potential as anti-HIV therapeutics.[29][30]
-
Capsid Inhibitors: Lenacapavir is a first-in-class capsid inhibitor with a novel mechanism of action.[31][32][33] It interferes with multiple steps of the viral lifecycle, including capsid-mediated nuclear uptake of viral DNA, virus assembly, and release.[22][31][32][33][34]
Key Experimental Protocols
The characterization of HIV-1 attachment inhibitors involves a range of in vitro assays to determine their potency, mechanism of action, and resistance profile.
Objective: To quantify the antiviral activity of a compound by measuring its ability to inhibit HIV-1 entry into target cells.
Methodology:
-
Cell Culture: CD4+ T-cell lines (e.g., TZM-bl cells) that express CD4, CCR5, and CXCR4 are cultured under standard conditions. These cells often contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.
-
Compound Preparation: The test compound (e.g., temsavir) is serially diluted to create a range of concentrations.
-
Infection: A known amount of HIV-1 (either laboratory-adapted strains or pseudoviruses expressing various Env glycoproteins) is pre-incubated with the diluted compound for a short period.
-
Cell Treatment: The virus-compound mixture is then added to the target cells.
-
Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for viral entry, replication, and expression of the reporter gene.
-
Data Acquisition: The cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).
-
Analysis: The results are plotted as a dose-response curve, and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated. This value represents the concentration of the drug that inhibits 50% of viral replication.
Objective: To identify resistance-associated mutations and quantify the level of resistance.
Methodology:
-
In Vitro Selection: HIV-1 is cultured in the presence of a sub-optimal concentration of the attachment inhibitor.
-
Dose Escalation: The concentration of the inhibitor is gradually increased over successive passages as the virus adapts.
-
Viral Sequencing: Once viral replication is observed at high drug concentrations, the viral RNA is extracted, and the env gene (encoding gp120) is sequenced.
-
Mutation Identification: The sequence of the resistant virus is compared to the wild-type virus to identify amino acid substitutions.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.
-
Susceptibility Testing: The susceptibility of the mutant virus to the inhibitor is then determined using the HIV-1 entry assay described above, and the fold-change in IC50/EC50 compared to the wild-type virus is calculated.
Conclusion
HIV-1 attachment inhibitors, exemplified by fostemsavir, represent a significant advancement in antiretroviral therapy, particularly for individuals with limited treatment options due to multidrug resistance. By targeting the initial step of the viral lifecycle, these agents offer a unique mechanism of action with a low potential for cross-resistance to other drug classes. A thorough understanding of their pharmacology, including their mechanism of action, resistance pathways, and pharmacokinetic properties, is crucial for their optimal use in clinical practice and for the development of next-generation entry inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of these important therapeutic agents.
References
- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How HIV-1 entry mechanism and broadly neutralizing antibodies guide structure-based vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Envelope glycoprotein GP120 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Fostemsavir - Wikipedia [en.wikipedia.org]
- 14. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fostemsavir resistance in clinical context: a narrative review [pubmed.ncbi.nlm.nih.gov]
- 19. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 20. Pharmacokinetics of Temsavir, the Active Moiety of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir, Coadministered with Cobicistat, Etravirine, Darunavir/Cobicistat, or Darunavir/Ritonavir with or without Etravirine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 23. Broadly neutralizing antibodies for HIV-1: efficacies, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. CCR5 Antagonists for HIV Treatment [h-i-v.net]
- 27. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 28. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]
- 29. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 30. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 31. go.drugbank.com [go.drugbank.com]
- 32. Lenacapavir - Wikipedia [en.wikipedia.org]
- 33. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 34. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
BMS-488043: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] It is an attachment inhibitor that specifically targets the viral envelope glycoprotein gp120.[4] By binding to gp120, BMS-488043 prevents the initial interaction between the virus and the CD4 receptor on host cells, a critical first step in the viral lifecycle.[4][5] This noncompetitive binding induces conformational changes in gp120, further hindering its ability to engage with the CD4 receptor and subsequent co-receptors, ultimately blocking viral entry into the host cell.[5]
These application notes provide detailed protocols for utilizing BMS-488043 in cell culture-based assays to evaluate its antiviral activity and to study the mechanisms of HIV-1 entry and its inhibition.
Mechanism of Action
BMS-488043 acts as an HIV-1 attachment inhibitor by binding to a pocket within the gp120 subunit of the viral envelope spike. This binding is noncompetitive with the CD4 receptor binding site. The binding of BMS-488043 to gp120 induces and stabilizes a conformation of the protein that is incompatible with CD4 receptor binding. This prevents the initial attachment of the virus to the host CD4+ T cell, which is a prerequisite for subsequent conformational changes and interaction with co-receptors (CCR5 or CXCR4) that lead to membrane fusion and viral entry.
Figure 1: Simplified signaling pathway of HIV-1 entry and inhibition by BMS-488043.
Data Presentation
Antiviral Activity of BMS-488043
| Cell Line | HIV-1 Strain/Subtype | EC₅₀ (nM) | Assay Type | Reference |
| HeLa | JR-FL | 0.75 | Single-cycle replication (luciferase) | [2] |
| T-cell lines | Laboratory strains (Subtype B) | Potent activity | Not specified | [1] |
| Macrophage-tropic | Laboratory strains (Subtype B) | Potent activity | Not specified | [1] |
| Dual-tropic | Laboratory strains (Subtype B) | Potent activity | Not specified | [1] |
| Clinical Isolates | Subtype B | 36.5 (median) | Not specified | [1] |
| Clinical Isolates | Subtype C | 61.5 (median) | Not specified | [1] |
| PBMCs | Subtype B Clinical Isolates | Varies | PBMC assay | [6] |
Cytotoxicity of BMS-488043
| Cell Line | CC₅₀ (µM) | Assay Type | Reference |
| HeLa | 248 | XTT assay (6 days) | [2] |
| HeLa-CD4 | >300 | XTT assay (6 days) | [2] |
| HEK293 | ≥120 | Not specified | [2] |
| Various Cancer Cell Lines | ≥120 | Not specified | [2] |
Experimental Protocols
Protocol 1: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of BMS-488043 to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and co-receptors (target cells).
Materials:
-
HeLa cells
-
HIV-1 envelope expression plasmid
-
pTET-Off plasmid
-
Lipofectamine Plus
-
HeLa cells expressing CD4, CXCR4, and CCR5, and containing an inducible luciferase reporter gene (target cells)
-
BMS-488043
-
Cell culture medium
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Effector Cell Preparation: a. Co-transfect HeLa cells with an HIV-1 envelope expression plasmid and the pTET-Off plasmid using Lipofectamine Plus, following the manufacturer's protocol.[4] b. After 4 hours, replace the transfection mixture with fresh culture medium and incubate overnight.[1]
-
Target Cell Preparation: a. Culture HeLa target cells expressing CD4, CXCR4, CCR5, and an inducible luciferase reporter gene.
-
Fusion Assay: a. Trypsinize and resuspend both effector and target cells. b. Mix effector and target cells at a 1:2 ratio.[4] c. Seed the cell mixture into a 96-well plate in the presence of serial dilutions of BMS-488043 or a vehicle control. d. Incubate the plate for an appropriate time to allow for cell fusion.
-
Data Analysis: a. Measure luciferase activity according to the manufacturer's instructions. b. Calculate the 50% effective concentration (EC₅₀), which is the concentration of BMS-488043 that inhibits luciferase activity by 50% compared to the vehicle control.
Figure 2: Experimental workflow for the HIV-1 envelope-mediated cell-cell fusion assay.
Protocol 2: gp120-CD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of BMS-488043 to inhibit the binding of soluble gp120 to immobilized CD4.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
BMS-488043
-
ELISA plates
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-gp120 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: a. Coat ELISA plate wells with sCD4 overnight at 4°C.
-
Blocking: a. Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Inhibition: a. Pre-incubate gp120 with serial dilutions of BMS-488043 or a vehicle control for 1 hour at 37°C.
-
Binding: a. Add the gp120/BMS-488043 mixtures to the sCD4-coated wells and incubate for 1-2 hours at room temperature.
-
Detection: a. Wash the plate and add the enzyme-conjugated anti-gp120 antibody. Incubate for 1 hour at room temperature. b. Wash the plate and add the substrate. Allow the color to develop. c. Stop the reaction with the stop solution.
-
Data Analysis: a. Read the absorbance at the appropriate wavelength. b. Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of BMS-488043 that inhibits gp120-CD4 binding by 50% compared to the vehicle control.[5]
Protocol 3: HIV-1 Replication Assay
This assay measures the ability of BMS-488043 to inhibit the replication of HIV-1 in susceptible cells, such as peripheral blood mononuclear cells (PBMCs) or T-cell lines.
Materials:
-
HIV-1 susceptible cells (e.g., PBMCs, MT-2, or PM1 cells)
-
HIV-1 virus stock
-
BMS-488043
-
Cell culture medium
-
96-well plates
-
p24 antigen ELISA kit
Procedure:
-
Cell Plating: a. Plate susceptible cells in a 96-well plate.
-
Infection and Treatment: a. Pre-treat the cells with serial dilutions of BMS-488043 for 1-2 hours. b. Infect the cells with a known amount of HIV-1.
-
Incubation: a. Incubate the infected cells for several days (typically 3-7 days), replacing the medium with fresh medium containing the appropriate concentration of BMS-488043 every 2-3 days.
-
Quantification of Viral Replication: a. At the end of the incubation period, collect the cell culture supernatant. b. Measure the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit.[7]
-
Data Analysis: a. Calculate the EC₅₀, the concentration of BMS-488043 that inhibits p24 production by 50% compared to the untreated infected control.
Resistance
Resistance to BMS-488043 has been associated with specific mutations in the gp120 envelope glycoprotein.[1] In cell culture selection studies and in clinical isolates, mutations at positions such as V68, L116, S375, M426, M434, and M475 have been identified to confer reduced susceptibility to the inhibitor.[4][8] The S375 locus, located near the CD4 binding pocket, is a common site for resistance mutations.[4]
Conclusion
BMS-488043 is a valuable research tool for studying the intricacies of HIV-1 entry. The protocols outlined above provide a framework for investigating its antiviral properties and for exploring the mechanisms of viral attachment and inhibition. Researchers should adapt these protocols based on their specific cell lines, viral strains, and experimental objectives. Careful consideration of potential resistance development is also crucial when interpreting results from long-term cell culture experiments.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro HIV-1 Neutralization Assay Using BMS-488043
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor that represents a class of investigational antiretroviral drugs known as HIV-1 attachment inhibitors.[1][2][3] Its mechanism of action involves binding to the HIV-1 envelope glycoprotein gp120, a critical component for viral entry into host cells.[4][5] This binding event induces conformational changes in gp120, ultimately preventing its attachment to the primary cellular receptor, CD4.[1][3][6][7] By blocking this initial and essential step of the viral life cycle, BMS-488043 effectively neutralizes the virus and inhibits subsequent infection.[1][8][9] These application notes provide detailed protocols for evaluating the in vitro neutralizing activity of BMS-488043 against various strains of HIV-1.
Mechanism of Action
BMS-488043 targets the HIV-1 envelope glycoprotein gp120, interfering with the initial attachment of the virus to the CD4 receptor on host T-cells.[4][5] The binding of BMS-488043 to gp120 is mutually exclusive with CD4 binding.[1][6] This interaction induces conformational changes within gp120, affecting both the CD4 and co-receptor binding sites, which in turn prevents the necessary structural rearrangements for viral entry.[1][6] This non-competitive inhibition effectively blocks the virus from entering host cells.[10]
Caption: HIV-1 entry pathway and inhibition by BMS-488043.
Quantitative Data Summary
The antiviral activity of BMS-488043 is commonly quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication in vitro. The following tables summarize the EC50 values of BMS-488043 against various HIV-1 subtypes and strains, including those with resistance mutations.
Table 1: Antiviral Activity of BMS-488043 against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Tropism | EC50 (nM) |
|---|---|---|
| LAI | T-cell tropic | ~3 |
| JRFL | Macrophage-tropic | ~3 |
Table 2: Antiviral Activity of BMS-488043 against Clinical Isolates of Different Subtypes
| HIV-1 Subtype | Median EC50 (nM) | Range of Activity |
|---|---|---|
| Subtype B | 36.5 | Potent |
| Subtype C | 61.5 | Potent |
| Subtypes A, D, F, G | Varied | Wide range |
| Subtype AE | - | No activity observed against some isolates |
Data compiled from publicly available research.[2]
Table 3: Fold Change in EC50 for BMS-488043 against Resistant HIV-1 Mutants
| Mutation in gp120 | Fold Change in EC50 |
|---|---|
| V68A | >10 |
| L116I | >10 |
| S375I/N | >10 |
| M426L | >10 |
Fold change is relative to wild-type virus. Data indicates mutations associated with reduced susceptibility.[5]
Experimental Protocols
Protocol 1: HIV-1 Neutralization Assay Using TZM-bl Reporter Cell Line
This protocol describes a single-round infection assay to determine the neutralizing activity of BMS-488043 against HIV-1 Env-pseudotyped viruses. The TZM-bl cell line contains a luciferase reporter gene under the control of the HIV-1 LTR promoter, allowing for quantitative measurement of viral infection.
Materials:
-
BMS-488043 (stock solution in DMSO)
-
TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4)
-
HIV-1 Env-pseudotyped virus stocks
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DEAE-Dextran
-
96-well cell culture plates (white, solid bottom for luminescence reading)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
One day prior to the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight.
-
-
Compound Dilution:
-
Prepare serial dilutions of BMS-488043 in growth medium. It is recommended to perform a 3-fold or 5-fold dilution series to cover a wide range of concentrations. Include a "no drug" control (virus only).
-
-
Neutralization Reaction:
-
In a separate 96-well plate, mix the diluted BMS-488043 with a pre-titered amount of HIV-1 Env-pseudotyped virus. The virus concentration should be sufficient to yield a strong luciferase signal (e.g., 100,000 to 200,000 relative light units, RLU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
-
Infection of TZM-bl Cells:
-
After incubation, add the virus-compound mixture to the TZM-bl cells plated on the previous day.
-
Add DEAE-Dextran to each well to a final concentration that enhances infectivity without causing cytotoxicity (the optimal concentration should be pre-determined).
-
Incubate the plates for 48 hours at 37°C.
-
-
Luciferase Assay:
-
After 48 hours, remove the culture medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization for each BMS-488043 concentration using the following formula: % Neutralization = 100 × [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]
-
Plot the percent neutralization against the log of the BMS-488043 concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the HIV-1 neutralization assay.
References
- 1. Envelope conformational changes induced by human immunodeficiency virus type 1 attachment inhibitors prevent CD4 binding and downstream entry events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-488043 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of BMS-488043, a novel small-molecule inhibitor of HIV-1 attachment, in various animal models. The included protocols are intended to serve as a guide for designing and executing preclinical pharmacokinetic studies.
Introduction
BMS-488043 is an orally active inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing its attachment to the CD4 receptor on host T-cells, a critical first step in the viral entry process.[1][2][3] Preclinical pharmacokinetic studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, thereby informing its clinical development. Due to the poor aqueous solubility of BMS-488043, a phosphonooxymethyl prodrug, BMS-663749, was developed to improve its oral bioavailability.[4][5] This document focuses on the pharmacokinetic properties of the parent compound, BMS-488043, in common preclinical species.
Data Presentation
The following tables summarize the pharmacokinetic parameters of BMS-488043 in rats, dogs, and monkeys. It is important to note that while preclinical studies have been conducted, detailed quantitative data in the public domain is limited. The values presented are representative and compiled from qualitative descriptions found in the literature. For instance, the prototype for this class of inhibitors, BMS-378806, exhibited species-dependent oral bioavailability, which was 19-24% in rats and monkeys, and 77% in dogs.[6] BMS-488043 was developed to have improved pharmacokinetic properties, including a longer half-life compared to its predecessors.[1]
Table 1: Pharmacokinetic Parameters of BMS-488043 in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Dose | (mg/kg) | (mg/kg) |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | N/A |
| T1/2 (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | N/A |
Table 2: Pharmacokinetic Parameters of BMS-488043 in Dogs
| Parameter | Oral Administration | Intravenous Administration |
| Dose | (mg/kg) | (mg/kg) |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | N/A | N/A |
| T1/2 (h) | Data not available | Data not available |
| Bioavailability (%) | Reported as favorable[6] | N/A |
Table 3: Pharmacokinetic Parameters of BMS-488043 in Monkeys
| Parameter | Oral Administration | Intravenous Administration |
| Dose | (mg/kg) | (mg/kg) |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | N/A |
| T1/2 (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | N/A |
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic analysis of BMS-488043.
Protocol 1: Oral Administration in Rats
Objective: To determine the pharmacokinetic profile of BMS-488043 following oral administration in rats.
Materials:
-
BMS-488043 (or its prodrug, BMS-663749)
-
Vehicle for oral administration (e.g., aqueous solution)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare a homogenous solution or suspension of BMS-488043 in the chosen vehicle at the desired concentration. All in vivo PK studies in rats for the prodrug were performed using aqueous solutions.[5]
-
Dosing: Administer a single oral dose of the BMS-488043 formulation to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of BMS-488043 in the plasma samples using a validated LC-MS/MS method.
Protocol 2: Intravenous Administration in Dogs
Objective: To determine the absolute bioavailability and clearance of BMS-488043 in dogs.
Materials:
-
BMS-488043 (or its prodrug, BMS-663749)
-
Sterile vehicle for intravenous administration (e.g., aqueous solution)
-
Beagle dogs (male, 9-12 months old)
-
IV catheters and infusion supplies
-
Blood collection supplies
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation and Catheterization: Acclimate dogs to the study environment. On the day of the study, place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and blood sampling.
-
Dose Preparation: Prepare a sterile, injectable solution of BMS-488043. The prodrug, BMS-663749, was administered as an aqueous solution in preclinical studies.[5]
-
Dosing: Administer a single intravenous bolus or infusion of the BMS-488043 solution.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C.
-
Bioanalysis: Analyze plasma concentrations of BMS-488043 using a validated LC-MS/MS method.
Protocol 3: Bioanalytical Method for BMS-488043 Quantification in Plasma
Objective: To accurately quantify the concentration of BMS-488043 in animal plasma samples.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Internal standard (a structurally similar compound)
-
Plasma samples, calibration standards, and quality control samples
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To a 50 µL aliquot of each sample, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Separate BMS-488043 from endogenous plasma components using a suitable gradient elution on the C18 column.
-
Detect and quantify BMS-488043 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. A validated LC-MS method for BMS-488043 in human plasma used a concentration range of 1.00 to 1,000 ng/ml.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of BMS-488043 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of HIV-1 entry and inhibition by BMS-488043.
Experimental Workflow: Oral Pharmacokinetic Study in Rats
Caption: Workflow for a typical oral pharmacokinetic study of BMS-488043 in rats.
Logical Relationship: Potential Metabolic Pathways
Caption: Potential metabolic pathways for BMS-488043 based on related compounds.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
BMS-488043 Administration in T-Cell and PBMC Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is a small-molecule inhibitor that targets the attachment of the Human Immunodeficiency Virus type 1 (HIV-1) to host cells.[1][2] This compound represents a class of antiretroviral drugs known as attachment inhibitors, which function by binding to the viral envelope glycoprotein gp120.[3][4][5] This binding interaction induces conformational changes in gp120, preventing its attachment to the CD4 receptor on the surface of T-cells and other susceptible immune cells.[3][6] By blocking this initial step of the viral life cycle, BMS-488043 effectively inhibits viral entry and subsequent replication.[2][4] The antiviral activity of BMS-488043 is independent of viral tropism (CCR5 or CXCR4 usage) as it acts upstream of co-receptor engagement.[2] This document provides detailed application notes and protocols for the administration and evaluation of BMS-488043 in in vitro T-cell and Peripheral Blood Mononuclear Cell (PBMC) cultures.
Mechanism of Action
BMS-488043 acts as a non-competitive inhibitor of the gp120-CD4 interaction.[3][7] It binds to a pocket within the gp120 protein, near the CD4 binding site.[3][5] This binding event is thought to lock gp120 in a conformation that is unfavorable for CD4 receptor engagement, thereby preventing the initial attachment of the virus to the host cell.[3][6]
Caption: HIV-1 Entry and Inhibition by BMS-488043.
Data Presentation
Table 1: In Vitro Antiviral Activity of BMS-488043 against HIV-1
| HIV-1 Strain/Subtype | Cell Type | Assay Type | EC50 (nM) | Reference |
| Laboratory Strains (T-cell tropic) | T-cell lines | Viral Replication | 36.5 (median) | [1] |
| Laboratory Strains (Macrophage tropic) | Macrophages | Viral Replication | 36.5 (median) | [1] |
| Clinical Isolates (Subtype B) | PBMCs | Viral Replication | 61.5 (median) | [1] |
| Clinical Isolates (Subtype C) | PBMCs | Viral Replication | 61.5 (median) | [1] |
| HIV-1 JRFL | HeLa-CD4-CCR5 | Single-cycle Replication (Luciferase) | 0.75 | [8] |
Table 2: In Vitro Cytotoxicity of BMS-488043
| Cell Line | Cell Type | Assay Duration | CC50 (µM) | Reference |
| Various Cancer Cell Lines | Cervical, Hepatic, Larynx, Lung | Not Specified | ≥ 120 | [8] |
| HEK293 | Human Embryonic Kidney | Not Specified | ≥ 120 | [8] |
| HeLa | Human Cervical Cancer | 6 days | > 300 | [8] |
| MT-2 | Human T-cell Leukemia | Not Specified | > 300 | [8] |
| PBMCs | Peripheral Blood Mononuclear Cells | Not Specified | ≥ 120 | [8] |
| T-cell line | T-lymphocytes | Not Specified | ≥ 120 | [8] |
Experimental Protocols
Protocol 1: Preparation of BMS-488043 Stock Solution
This protocol describes the preparation of a stock solution of BMS-488043 for use in in vitro cell culture experiments.
Materials:
-
BMS-488043 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
37°C water bath (optional)
-
0.22 µm sterile syringe filter (optional)
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of BMS-488043 powder. For example, to prepare a 10 mM stock solution, weigh out 4.33 mg of BMS-488043 (Molecular Weight: 432.5 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the tube. For a 10 mM stock solution with 4.33 mg of powder, add 1 mL of DMSO.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): For long-term storage and critical applications, the stock solution can be sterilized by passing it through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Caption: Workflow for BMS-488043 Stock Solution Preparation.
Protocol 2: In Vitro HIV-1 Antiviral Assay in T-Cell Lines
This protocol outlines a method for determining the antiviral activity of BMS-488043 against HIV-1 in a T-cell line (e.g., MT-2).
Materials:
-
T-cell line (e.g., MT-2)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
BMS-488043 stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the T-cell line into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of the BMS-488043 stock solution in complete medium. A typical starting concentration for the dilution series is 1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Compound Addition: Add 50 µL of the diluted BMS-488043 to the appropriate wells. Include wells with medium only (cell control) and wells with DMSO vehicle control.
-
Virus Infection: Add 50 µL of HIV-1 stock (at a predetermined multiplicity of infection, MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plate for 4-7 days at 37°C in a CO2 incubator.
-
Endpoint Measurement: After the incubation period, collect the cell culture supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the BMS-488043 concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro HIV-1 Antiviral Assay in PBMCs
This protocol describes the evaluation of BMS-488043's antiviral activity in primary human PBMCs.
Materials:
-
Freshly isolated human PBMCs
-
Complete RPMI 1640 medium with 10% FBS, penicillin/streptomycin, and IL-2 (20 U/mL)
-
Phytohemagglutinin (PHA)
-
HIV-1 clinical isolate or laboratory strain
-
BMS-488043 stock solution (10 mM in DMSO)
-
96-well round-bottom cell culture plates
-
p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Activation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Activate the PBMCs by culturing them in complete medium with PHA (2 µg/mL) for 2-3 days.
-
Cell Seeding: After activation, wash the PBMCs and resuspend them in complete medium with IL-2. Seed the cells into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL.
-
Compound Dilution and Addition: Follow steps 2 and 3 from Protocol 2.
-
Virus Infection: Follow step 4 from Protocol 2.
-
Incubation: Incubate the plate for 7 days at 37°C in a CO2 incubator.
-
Endpoint Measurement and Data Analysis: Follow steps 6 and 7 from Protocol 2.
Caption: General Workflow for In Vitro Antiviral Assays.
Protocol 4: Cytotoxicity Assay in T-Cells and PBMCs
This protocol details a method for assessing the cytotoxicity of BMS-488043 using a standard MTT assay.
Materials:
-
T-cell line or activated PBMCs
-
Complete cell culture medium
-
BMS-488043 stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of BMS-488043 in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the BMS-488043 concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 5: T-Cell Proliferation Assay
This protocol describes a method to evaluate the effect of BMS-488043 on T-cell proliferation using a CFSE-based assay.
Materials:
-
Freshly isolated human PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI 1640 medium with 10% FBS and penicillin/streptomycin
-
Mitogen (e.g., PHA or anti-CD3/CD28 beads)
-
BMS-488043 stock solution (10 mM in DMSO)
-
96-well round-bottom cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4)
Procedure:
-
CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs in complete medium and seed into a 96-well plate at 2 x 10^5 cells per well.
-
Compound and Mitogen Addition: Add the desired concentrations of BMS-488043. Then, add the mitogen to stimulate T-cell proliferation. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4). Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Data Analysis: Quantify the percentage of proliferated cells in the CD4+ T-cell population for each condition. Compare the proliferation in BMS-488043-treated samples to the vehicle control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vitro evaluation of the HIV-1 attachment inhibitor, BMS-488043, in T-cell and PBMC cultures. These methodologies are essential for characterizing the antiviral potency, cytotoxicity, and potential immunomodulatory effects of this and other similar compounds in a preclinical research setting. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the broader understanding of novel antiretroviral agents.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining BMS-488043 EC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the 50% effective concentration (EC50) of BMS-488043, a small molecule inhibitor of HIV-1 entry. The protocols outlined below are intended for use by trained laboratory personnel.
Mechanism of Action
BMS-488043 is an attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1][2][3][4][5] It binds to a pocket on gp120, inducing conformational changes that prevent the initial interaction between the virus and the CD4 receptor on host cells.[1][3][4] This noncompetitive inhibition blocks the first step of viral entry, thereby preventing infection.[1][3]
Data Presentation
The following table summarizes the reported EC50 values for BMS-488043 against various HIV-1 subtypes.
| HIV-1 Subtype/Strain | Assay Type | Cell Line | EC50 (nM) | Reference |
| Subtype B (Median) | Single-round infectivity | - | 36.5 | [2] |
| Subtype C (Median) | Single-round infectivity | - | 61.5 | [2] |
| Subtype B Clinical Isolates | Peripheral Blood Mononuclear Cell (PBMC) assay | PBMCs | Variable (low nM to >2000 nM) | [6][7] |
| HIV-1 LAI | Single-round infectivity | - | ~4.1 | [7] |
Experimental Protocols
Two primary methods for determining the EC50 value of BMS-488043 are detailed below: a single-round infectivity assay using HIV-1 Env-pseudotyped viruses and a cell-cell fusion assay.
Protocol 1: Single-Round Infectivity Assay using HIV-1 Env-Pseudotyped Virus
This assay measures the ability of BMS-488043 to inhibit the entry of single-round infectious pseudoviruses into target cells. The readout is the activity of a reporter gene, typically luciferase, which is expressed upon successful viral entry and integration.
Materials:
-
Cell Lines:
-
HEK293T/17 cells (for pseudovirus production)
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
-
Plasmids:
-
HIV-1 Env-expressing plasmid (e.g., from a specific HIV-1 strain)
-
An env-deficient HIV-1 backbone vector containing a luciferase reporter gene (e.g., pSG3ΔEnv)
-
-
Reagents:
-
Cell culture medium (DMEM with 10% FBS, penicillin-streptomycin)
-
Transfection reagent (e.g., FuGENE® 6)
-
BMS-488043
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Procedure:
Part A: Production of HIV-1 Env-Pseudotyped Virus [1][8][9][10]
-
Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a mixture of the HIV-1 Env-expressing plasmid and the env-deficient backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).
-
Add the plasmid DNA to serum-free DMEM.
-
Add the transfection reagent (e.g., FuGENE® 6) to the DNA mixture and incubate at room temperature for 15-30 minutes.
-
Add the transfection complex dropwise to the HEK293T/17 cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Virus Harvest:
-
Collect the cell culture supernatant containing the pseudovirus.
-
Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the virus and store at -80°C.
-
Part B: Virus Titration
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Serial Dilution: Perform serial dilutions of the pseudovirus stock in cell culture medium.
-
Infection: Add the virus dilutions to the TZM-bl cells in the presence of DEAE-Dextran (to enhance infection).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
TCID50 Calculation: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock.
Part C: EC50 Determination [3][11][12]
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of BMS-488043 in cell culture medium.
-
Treatment and Infection:
-
Add the BMS-488043 dilutions to the TZM-bl cells.
-
Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well.
-
Include control wells with virus only (no compound) and cells only (no virus or compound).
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Luciferase Assay: Perform the luciferase assay as described in the virus titration section.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BMS-488043 compared to the virus-only control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cell-Cell Fusion Assay
This assay measures the ability of BMS-488043 to block the fusion of cells expressing HIV-1 Env with cells expressing CD4 and co-receptors. Fusion is quantified by the activation of a reporter gene.
Materials:
-
Cell Lines:
-
Effector cells: A cell line stably expressing HIV-1 Env and the Tat protein (e.g., CHO-Tat10).
-
Target cells: A cell line stably expressing CD4, a co-receptor (CCR5 or CXCR4), and a Tat-inducible reporter gene (e.g., β-galactosidase or luciferase) (e.g., HeLa-P4).
-
-
Reagents:
-
Cell culture medium
-
BMS-488043
-
Reporter gene assay reagents (e.g., β-galactosidase staining solution or luciferase assay reagent)
-
PBS
-
Procedure: [13]
-
Cell Preparation:
-
Culture both effector and target cell lines to sufficient numbers.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution to maintain the integrity of surface proteins.
-
-
Compound Dilution: Prepare serial dilutions of BMS-488043 in cell culture medium in a 96-well plate.
-
Cell Co-culture:
-
Add the target cells to each well of the plate containing the compound dilutions.
-
Add the effector cells to each well. A 1:1 ratio of effector to target cells is often optimal.
-
Include control wells with co-cultured cells without the compound and wells with each cell type alone.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Reporter Gene Assay:
-
If using a β-galactosidase reporter, fix and stain the cells to visualize and quantify syncytia (fused cells).
-
If using a luciferase reporter, lyse the cells and measure luminescence as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the reporter gene activity for each compound concentration.
-
Calculate the percentage of fusion inhibition compared to the no-compound control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis.
-
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Caption: Workflow for single-round infectivity assay.
References
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: Human immunodeficiency virus 1 infection - Homo sapiens (human) + Disease/drug [kegg.jp]
- 9. researchgate.net [researchgate.net]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Comparative study of the persistence of anti-HIV activity of deoxynucleoside HIV reverse transcriptase inhibitors after removal from culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
BMS 488043 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and use of BMS-488043, a small molecule inhibitor of HIV-1 attachment. The information is intended to guide researchers in designing and executing experiments involving this compound.
Introduction
BMS-488043 is an orally active small molecule that potently and selectively inhibits the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1] As a member of the azaindole class of compounds, it represents a promising avenue for antiretroviral therapy.
Mechanism of Action
BMS-488043 functions as an HIV-1 attachment inhibitor.[1][2] Its mechanism of action involves binding to the viral envelope glycoprotein gp120.[3][4] This binding event occurs within the CD4 binding pocket of gp120, leading to conformational changes that prevent the initial interaction between the virus and the host cell's CD4 receptor.[2][3][4] By blocking this critical first step of viral entry, BMS-488043 effectively neutralizes the virus before it can engage with co-receptors and initiate membrane fusion.[2]
Signaling Pathway
The inhibitory action of BMS-488043 targets the initial stage of the HIV-1 entry cascade. The following diagram illustrates the key steps and the point of intervention by BMS-488043.
Figure 1. HIV-1 entry signaling pathway and the inhibitory action of BMS-488043.
Solution Preparation and Stability
Precise and consistent preparation of BMS-488043 solutions is critical for reproducible experimental outcomes. The following sections provide guidance on solubility, stock solution preparation, and stability.
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (exact concentration to be determined by user) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble (exact concentration to be determined by user) | May be used as an alternative to DMSO. |
| Water | Low to Insoluble | Not recommended for initial stock solution preparation. |
| Aqueous Buffers / Cell Culture Media | Low to Insoluble | Working solutions should be prepared by diluting a high-concentration stock solution. The final concentration of the organic solvent should be kept to a minimum to avoid cytotoxicity. |
Recommendation: It is strongly advised that researchers determine the solubility of BMS-488043 in their specific solvents and experimental conditions.
Stability
Specific stability data for BMS-488043 in solution is not extensively published. The following recommendations are based on general practices for azaindole derivatives and related HIV-1 inhibitors.
| Condition | Stability | Recommendations |
| Solid Form | Stable | Store at -20°C. |
| DMSO Stock Solution | Expected to be stable for months at -20°C and up to a year or more at -80°C. | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | Limited stability. | Prepare fresh for each experiment from a frozen stock solution. |
Recommendation: For long-term studies, it is advisable to conduct in-house stability tests of BMS-488043 solutions under the specific experimental conditions to be used.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of BMS-488043 in cell-based assays.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of BMS-488043.
Figure 2. Workflow for preparing a BMS-488043 stock solution.
Materials:
-
BMS-488043 (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass of BMS-488043 for the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, weigh out 4.22 mg of BMS-488043.
-
Aseptically add the calculated mass of BMS-488043 to a sterile tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the BMS-488043 is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
HIV-1 Entry Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of BMS-488043 on HIV-1 entry using a cell-based assay.
Figure 3. Experimental workflow for an HIV-1 entry inhibition assay.
Materials:
-
Target cells susceptible to HIV-1 infection (e.g., TZM-bl, PBMCs)
-
HIV-1 viral stock of a known titer
-
BMS-488043 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay-specific detection reagents (e.g., luciferase substrate, p24 ELISA kit)
Procedure:
-
Prepare a serial dilution of the BMS-488043 stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically ≤ 0.5%).
-
Seed the target cells into a 96-well plate at a predetermined density.
-
Add the diluted BMS-488043 solutions to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO) and no-drug controls.
-
Add the HIV-1 viral stock to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, quantify the extent of viral infection using a suitable method (e.g., measuring luciferase activity for reporter viruses or p24 antigen levels in the supernatant).
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the BMS-488043 concentration and fitting the data to a dose-response curve.
Safety Precautions
BMS-488043 is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with HIV-1 should be conducted in a BSL-2 or higher facility with appropriate safety protocols. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of BMS-488043 in Viral Entry Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-488043 is an orally bioavailable small-molecule inhibitor that targets the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2] It belongs to a class of antiretroviral drugs known as attachment inhibitors.[3][4][5] This compound specifically targets the initial step of the HIV-1 lifecycle, the attachment of the virus to the CD4 receptor on the surface of susceptible immune cells, such as T-lymphocytes.[1][2][3][4][6] By blocking this crucial interaction, BMS-488043 effectively prevents the virus from entering the host cell, thereby inhibiting viral replication.[7] Its unique mechanism of action makes it a valuable tool for studying the intricacies of HIV-1 entry and a potential component of combination antiretroviral therapy, particularly against viral strains resistant to other drug classes.[3][4]
Mechanism of Action
BMS-488043 exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein gp120.[3][4][8][9] This binding event induces conformational changes in gp120, which in turn prevents its attachment to the primary cellular receptor, CD4.[7][8] The interaction between gp120 and CD4 is the first and a critical step in a series of events that lead to the fusion of the viral and cellular membranes.[6] By abrogating this initial binding, BMS-488043 effectively halts the entire entry process.[3] Molecular docking and mutagenesis studies have indicated that BMS-488043 accommodates within the CD4 binding pocket on gp120, interfering with the binding of CD4 in a noncompetitive manner.[8][10] Specifically, the piperazine group of BMS-488043 has been suggested to block the rotation of Trp112 on the α1 helix of gp120, which is crucial for the formation of the bridging sheet induced by CD4 binding.[8]
Applications in Viral Entry Studies
-
Elucidating the HIV-1 Entry Mechanism: BMS-488043 serves as a specific probe to study the dynamics of the gp120-CD4 interaction and the subsequent conformational changes required for viral entry.
-
Screening for Antiviral Activity: It can be used as a reference compound in high-throughput screening assays to identify new HIV-1 attachment inhibitors.
-
Investigating Drug Resistance: Studying viral isolates that show reduced susceptibility to BMS-488043 helps in identifying key residues in gp120 that are critical for inhibitor binding and viral entry.[3][4] Mutations at positions such as V68A, L116I, S375I/N, and M426L in gp120 have been associated with resistance to BMS-488043.[3][4]
-
Evaluating Neutralizing Antibodies: In conjunction with other reagents, BMS-488043 can be used to characterize the epitopes of neutralizing antibodies that target the CD4 binding site of gp120.
Data Presentation
Table 1: In Vitro Antiviral Activity of BMS-488043 against HIV-1
| HIV-1 Subtype/Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| Subtype B (Lab Strains) | T-cell lines | Viral Replication | Potent (median 36.5) | [6][11] |
| Subtype C (Clinical Isolates) | T-cell lines | Viral Replication | Potent (median 61.5) | [6][11] |
| Macrophage-tropic Strains | T-cell lines | Viral Replication | Potent | [6][11] |
| T-cell-tropic Strains | T-cell lines | Viral Replication | Potent | [6][11] |
| Dual-tropic Strains | T-cell lines | Viral Replication | Potent | [6][11] |
Mandatory Visualization
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Experimental Protocols
HIV-1 Pseudovirus Entry Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of BMS-488043 to inhibit the entry of HIV-1 Env-pseudotyped viruses into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped virus stock
-
BMS-488043
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of BMS-488043 in growth medium.
-
Virus and Compound Incubation: In a separate 96-well plate, mix 50 µL of the diluted BMS-488043 with 50 µL of HIV-1 Env-pseudotyped virus (pre-titrated to yield a linear range of luminescence). Incubate the mixture for 1 hour at 37°C.
-
Infection: After the overnight incubation of the cells, carefully remove the medium and add 100 µL of the virus-compound mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: After incubation, remove the medium from the wells. Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to induce cell lysis. Transfer 150 µL of the lysate to a white, solid-bottom 96-well plate.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of BMS-488043 relative to the virus control wells (no compound). Determine the EC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for the HIV-1 pseudovirus entry assay.
gp120-sCD4 Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of BMS-488043 to inhibit the binding of soluble CD4 (sCD4) to recombinant gp120.
Materials:
-
Recombinant HIV-1 gp120
-
Recombinant soluble CD4 (sCD4)
-
BMS-488043
-
96-well ELISA plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant gp120 (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Compound and sCD4 Incubation: Wash the plate three times. Add 50 µL of serially diluted BMS-488043 to the wells, followed by 50 µL of a fixed concentration of sCD4. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of HRP-conjugated anti-CD4 antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 100 µL of stop solution. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of gp120-sCD4 binding for each concentration of BMS-488043 relative to the control wells (no compound). Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. Rapid, phenotypic HIV-1 drug sensitivity assay for protease and reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gp120/CD4 Blocking Antibodies Are Frequently Elicited in ART-Naïve Chronically HIV-1 Infected Individuals | PLOS One [journals.plos.org]
- 11. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of BMS-488043 in Human Plasma by LC-MS/MS
Abstract
This document provides a detailed application note and a representative protocol for the quantitative analysis of BMS-488043 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). BMS-488043 is a small molecule inhibitor of HIV-1 attachment to CD4+ lymphocytes, and its accurate quantification in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][2][3] The described methodology is based on established bioanalytical principles for small molecule drug quantification and is intended for researchers, scientists, and drug development professionals.
Introduction
BMS-488043 is an investigational antiretroviral drug that acts as an HIV-1 attachment inhibitor by binding to the gp120 envelope glycoprotein, thereby preventing the initial interaction of the virus with the CD4 receptor on host T-cells.[1] This mechanism of action makes it a valuable candidate for the treatment of HIV-1 infection. To support the clinical development and therapeutic use of BMS-488043, a robust and reliable analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical applications. This application note outlines a general yet detailed approach for the determination of BMS-488043 in human plasma.
Signaling Pathway
BMS-488043 inhibits the entry of HIV-1 into host cells by targeting the viral envelope glycoprotein gp120. The binding of BMS-488043 to gp120 prevents the conformational changes required for the interaction with the host cell's CD4 receptor, which is the initial and critical step for viral entry.
Pharmacokinetic Data
Pharmacokinetic parameters of BMS-488043 were evaluated in HIV-1-infected subjects following twice-daily oral administration for 7.5 days.[1] The following table summarizes the key pharmacokinetic findings for two different dose regimens.
| Parameter | 800 mg (n=12) | 1,800 mg (n=12) |
| Day 1 | ||
| Cmax (ng/mL) | 1,480 ± 510 | 2,170 ± 710 |
| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) |
| AUC(TAU) (ng·h/mL) | 12,100 ± 4,300 | 18,700 ± 6,700 |
| Day 8 | ||
| Cmax (ng/mL) | 1,510 ± 520 | 2,850 ± 1,170 |
| Tmax (h) | 4.0 (1.0 - 8.0) | 4.0 (2.0 - 6.0) |
| Ctrough (ng/mL) | 810 ± 380 | 1,480 ± 760 |
| AUC(TAU) (ng·h/mL) | 13,300 ± 5,200 | 23,800 ± 10,600 |
Data are presented as mean ± standard deviation, except for Tmax, which is the median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; Ctrough: Trough plasma concentration; AUC(TAU): Area under the plasma concentration-time curve over one dosing interval (12 h).
Experimental Protocol: LC-MS/MS Quantification of BMS-488043 in Human Plasma
This protocol describes a representative method for the quantification of BMS-488043 in human plasma. Optimization and validation are required before implementation for regulated bioanalysis.
Materials and Reagents
-
BMS-488043 reference standard
-
Stable isotope-labeled internal standard (e.g., BMS-488043-d8)
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
96-well plates (optional)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of BMS-488043 and the internal standard (IS) in a suitable organic solvent such as methanol or DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the BMS-488043 stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution in 50:50 (v/v) acetonitrile/water to a final concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup in plasma analysis.
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
Liquid Chromatography (LC)
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined by direct infusion of BMS-488043 and IS |
| Collision Gas | Argon |
Method Validation Parameters
A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. The table below summarizes key validation parameters and typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve of at least 6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve. | Precision ≤ 20% CV, Accuracy within ±20% |
| Precision & Accuracy | Intra- and inter-day analysis of QC samples (Low, Mid, High). | Precision ≤ 15% CV, Accuracy within ±15% |
| Recovery | Extraction efficiency of the analyte and IS. | Consistent, precise, and reproducible. |
| Matrix Effect | Assessment of ion suppression or enhancement. | IS-normalized matrix factor CV ≤ 15% |
| Stability | Freeze-thaw, bench-top, long-term, and post-preparative stability. | Mean concentration within ±15% of nominal |
Conclusion
The described LC-MS/MS methodology provides a framework for the sensitive and selective quantification of BMS-488043 in human plasma. The protocol, including protein precipitation for sample preparation and standard reverse-phase chromatography, is a robust starting point for method development and validation. Accurate measurement of BMS-488043 concentrations is indispensable for understanding its pharmacokinetic profile and for its continued clinical development as a novel HIV-1 attachment inhibitor.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Molecular Docking of BMS-488043 with HIV-1 gp120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of the HIV-1 entry inhibitor, BMS-488043, with its target, the viral envelope glycoprotein gp120. This document is intended to guide researchers in computational drug design and virology in understanding the structural basis of this interaction and in performing similar in silico experiments.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. The viral surface glycoprotein, gp120, mediates this process by binding to the CD4 receptor on target immune cells. This binding initiates a series of conformational changes in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4), which ultimately leads to the fusion of the viral and cellular membranes.
BMS-488043 is a small molecule inhibitor that potently blocks this initial attachment of gp120 to CD4.[1][2] It binds to a conserved pocket on gp120, known as the Phe43 cavity, thereby preventing the conformational rearrangements necessary for CD4 receptor engagement.[2][3] Molecular docking studies are instrumental in elucidating the precise binding mode, identifying key interacting residues, and quantifying the binding affinity of BMS-488043 with gp120. This information is invaluable for understanding its mechanism of action and for the rational design of next-generation HIV-1 entry inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction between BMS-488043 and HIV-1 gp120 from various experimental and computational studies.
Table 1: In Vitro and In Vivo Efficacy of BMS-488043
| Parameter | Value | Conditions | Reference |
| EC50 | >200 nM (in some subjects) | In vivo study with HIV-1 infected subjects | [4] |
| EC50 | Wide range (5.83 to 6,868 ng/ml) | In vivo study, baseline susceptibility | [5] |
| IC50 | 0.05 to 30 µM | Inhibition of gp120-sCD4 binding, dependent on sCD4 concentration | [6] |
Table 2: Computationally Derived Binding Affinity of BMS-488043 and gp120
| Docking Program | Binding Energy (kcal/mol) | PDB ID of gp120 | Reference |
| HEX | -256.27 | 3DNN | [7] |
| MOE | Not specified | Not specified | [3] |
Table 3: Key Interacting Residues of BMS-488043 within the gp120 Binding Pocket
| Residue | Type of Interaction | Study Reference |
| Trp112 | Steric hindrance, blocking rotation | [1] |
| Asp368 | Hydrogen bond | [3] |
| Arg476 | Hydrogen bond | [3] |
| Ser375 | Key residue for sensitivity | [8] |
| Trp427 | π-stacking with the azaindole ring | [8] |
| Met426 | Packing against Trp427 | [8] |
| Ile371 | Forms a hydrophobic groove | [3] |
| Gly472 | Forms a hydrophobic groove | [3] |
| His105, Asp113, Lys121, Gln422, Gln428, Lys429 | Hydrogen bonding interactions | [3] |
| Glu, Asp, Met, Phe, Lys, Thr | General interacting amino acids | [8] |
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of BMS-488043 with HIV-1 gp120 using AutoDock Vina, a widely used open-source docking program.
Protocol: Molecular Docking of BMS-488043 with gp120 using AutoDock Vina
1. Preparation of the Receptor (gp120)
-
1.1. Obtain the Protein Structure: Download the crystal structure of HIV-1 gp120 from the Protein Data Bank (PDB). A suitable structure is, for example, PDB ID: 3DNN.
-
1.2. Pre-process the Protein:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).
-
Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.
-
Inspect the protein for any missing atoms or residues and repair them if necessary.
-
Add polar hydrogens to the protein, as they are crucial for defining hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (BMS-488043)
-
2.1. Obtain the Ligand Structure: The 3D structure of BMS-488043 can be obtained from databases like PubChem or ZINC. Alternatively, it can be sketched using chemical drawing software like ChemDraw and converted to a 3D structure.
-
2.2. Pre-process the Ligand:
-
Load the ligand structure into AutoDock Tools.
-
Ensure that the ligand has the correct protonation state at physiological pH.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
3. Defining the Binding Site (Grid Box)
-
3.1. Identify the Binding Pocket: The binding site for BMS-488043 is the Phe43 cavity. This can be identified by referring to the co-crystallized ligand in the original PDB file (if available) or from published literature. Key residues lining this pocket include those listed in Table 3.
-
3.2. Set the Grid Box Parameters:
-
In AutoDock Tools, use the "Grid Box" option to define a three-dimensional grid that encompasses the entire binding site.
-
The size of the grid box should be large enough to allow the ligand to move and rotate freely within the pocket. A typical size might be 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Center the grid box on the identified binding pocket. Note the coordinates of the center and the dimensions of the box.
-
4. Running the Docking Simulation with AutoDock Vina
-
4.1. Create a Configuration File: Create a text file (e.g., config.txt) that specifies the input files and docking parameters. An example is provided below:
-
4.2. Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:
5. Analysis of Docking Results
-
5.1. Examine the Output Files: AutoDock Vina will generate an output PDBQT file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). A log file (docking_log.txt) will also be created with the binding affinity values for each pose.
-
5.2. Visualize the Docked Poses: Load the receptor PDBQT file and the output PDBQT file into a molecular visualization tool.
-
5.3. Analyze the Interactions: For the best-ranked pose (lowest binding energy), analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between BMS-488043 and the residues of the gp120 binding pocket. This will help to validate the docking results and understand the structural basis of the inhibition.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Caption: Workflow for molecular docking of BMS-488043 with gp120.
References
- 1. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of human immunodeficiency virus -1 E protein-targeting lead compounds by pharmacophore based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsrp.org [ijsrp.org]
- 8. [PDF] Molecular Docking Studies of anti-HIV drug BMS-488043 derivatives using HEX and GP 120 Interaction Analysis using Pymol | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: BMS-488043 Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low oral bioavailability of BMS-488043.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and why is its oral bioavailability a concern?
A1: BMS-488043 is an investigational small-molecule inhibitor of HIV-1 attachment to host CD4+ cells.[1] It functions by binding to the gp120 envelope glycoprotein.[2] Despite its promising antiviral activity, BMS-488043 exhibits low and variable oral bioavailability, which presents a significant challenge for its clinical development. This necessitates high doses and co-administration with a high-fat meal to achieve therapeutic plasma concentrations, potentially leading to patient compliance issues and inconsistent drug exposure.[3][4]
Q2: What are the primary causes of BMS-488043's low oral bioavailability?
A2: The primary reason for the low oral bioavailability of BMS-488043 is its poor aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class-II compound, which is characterized by low solubility and high permeability.[5][6] Its aqueous solubility is reported to be as low as 0.04 mg/mL.[5] This poor solubility leads to dissolution rate-limited absorption from the gastrointestinal tract.
Q3: Have any strategies been successful in improving the oral bioavailability of BMS-488043?
A3: Yes, several formulation strategies have been investigated and have shown success in enhancing the oral bioavailability of BMS-488043. These include:
-
Nanosizing: Reducing the particle size of the crystalline drug to the nanoscale increases the surface area for dissolution, leading to improved bioavailability.[5]
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, for instance by co-precipitating it with a polymer like polyvinylpyrrolidone (PVP), can significantly enhance its solubility and dissolution rate.[5]
-
Prodrug Approach: A phosphonooxymethyl prodrug of BMS-488043, named BMS-663749, was developed. This prodrug has significantly improved aqueous solubility and is efficiently converted to the active parent drug, BMS-488043, in the body, leading to higher plasma concentrations.[4][7]
Q4: What is the role of food, particularly a high-fat meal, in the absorption of BMS-488043?
A4: Administration of BMS-488043 with a high-fat meal has been shown to increase its systemic exposure.[3][8] This is a common phenomenon for poorly soluble, lipophilic drugs. The lipids in the meal can help to solubilize the drug in the gastrointestinal tract, thereby enhancing its absorption. However, the reliance on a high-fat meal for adequate absorption is a significant drawback for clinical use.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with BMS-488043.
Issue 1: Low and variable in vivo exposure in animal models.
-
Possible Cause: Poor dissolution of the crystalline form of BMS-488043 in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Modification: Consider formulating BMS-488043 as an amorphous solid dispersion with a suitable polymer (e.g., PVP). This can be achieved through techniques like spray drying.[5]
-
Particle Size Reduction: If using the crystalline form, attempt to reduce the particle size through techniques such as nanosizing to increase the surface area for dissolution.[5]
-
Co-administration with a high-fat diet: For preclinical animal studies, administering the compound with a high-fat meal can enhance absorption and provide more consistent results.[3]
-
Issue 2: Rapid crystallization of amorphous BMS-488043 formulations.
-
Possible Cause: Amorphous forms are thermodynamically unstable and can revert to a more stable crystalline form, especially in the presence of moisture.[5]
-
Troubleshooting Steps:
-
Polymer Selection and Optimization: The choice and ratio of the polymer in the amorphous solid dispersion are critical. Polyvinylpyrrolidone (PVP) has been used successfully.[5] Experiment with different grades and ratios of the polymer to optimize the stability of the amorphous form.
-
Excipient Compatibility: Be mindful of the excipients used in the final dosage form. Some fillers, like microcrystalline cellulose (MCC), have been reported to potentially promote crystallization, whereas others like lactose may be more compatible.[5]
-
Storage Conditions: Store amorphous formulations in tightly sealed containers with a desiccant to protect them from humidity.
-
Issue 3: Difficulty in achieving dose-proportional plasma concentrations.
-
Possible Cause: The absorption of BMS-488043 is dissolution rate-limited. At higher doses, the dissolution process may become saturated, leading to less-than-proportional increases in plasma exposure.[1][3]
-
Troubleshooting Steps:
-
Bioavailability Enhancement Strategies: Employing the formulation strategies mentioned in Issue 1 (amorphous dispersions, nanosizing) can help to overcome the dissolution rate limitation and improve dose proportionality.
-
Prodrug Strategy: For more significant improvements, consider synthesizing and evaluating the phosphonooxymethyl prodrug (BMS-663749), which was specifically designed to address this issue.[4][7]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to BMS-488043's properties and the impact of formulation strategies on its bioavailability.
Table 1: Physicochemical and Pharmacokinetic Properties of BMS-488043
| Parameter | Value | Reference |
| BCS Classification | Class II | [5] |
| Aqueous Solubility | 0.04 mg/mL | [5] |
| Caco-2 Permeability | 178 nm/s | [5] |
| Half-life (in humans) | ~15 - 17.7 hours | [3] |
Table 2: Enhancement of BMS-488043 Oral Bioavailability in Dogs
| Formulation Strategy | Approximate Fold-Enhancement in Oral Bioavailability | Reference |
| Nanosizing | 5-fold | [5] |
| Amorphous Formulation (with PVP) | 9-fold | [5] |
Table 3: Comparison of Prodrug (BMS-663749) vs. Parent Drug (BMS-488043) in Humans
| Parameter | BMS-663749 (Prodrug) | BMS-488043 (Parent Drug) | Reference |
| Solubility | |||
| at pH 5.4 | 12 mg/mL | - | [4] |
| at pH 4-8 | - | 0.04 mg/mL | [4] |
| Pharmacokinetics (at 800 mg dose) | |||
| Cmax (Maximum Concentration) | 6-fold higher | Baseline | [4] |
| AUC (Area-Under-Curve) | 3-fold higher | Baseline | [4] |
Experimental Protocols
1. Preparation of Amorphous BMS-488043/PVP Spray-Dried Intermediate (SDI)
-
Objective: To prepare a stabilized amorphous solid dispersion of BMS-488043 to enhance its solubility and dissolution.
-
Methodology:
-
Dissolve BMS-488043 and polyvinylpyrrolidone (PVP) in a suitable organic solvent or mixture of solvents (e.g., dichloromethane/methanol) at a specific ratio (e.g., 40/60 w/w).[5]
-
Spray-dry the solution using a laboratory-scale spray dryer.
-
Optimize spray drying parameters such as inlet temperature, solution feed rate, and atomization gas flow to obtain a fine, dry powder.
-
Collect the resulting spray-dried intermediate (SDI).
-
Characterize the SDI for its physical form (using techniques like X-ray powder diffraction to confirm its amorphous nature), drug content, and dissolution properties.
-
2. In Vivo Evaluation of Oral Bioavailability in a Dog Model
-
Objective: To assess the oral bioavailability of different BMS-488043 formulations.
-
Methodology:
-
Fast the dogs overnight prior to dosing.
-
Administer the BMS-488043 formulation (e.g., micronized crystalline drug, nanosuspension, or amorphous SDI in a capsule) orally at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for BMS-488043 concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability.
-
Compare the results between different formulations to assess the extent of bioavailability enhancement.[5]
-
Visualizations
References
- 1. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pexacy.com [pexacy.com]
- 7. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
improving BMS 488043 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of BMS 488043 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally active, small-molecule inhibitor of HIV-1 attachment to CD4+ lymphocytes.[1][2] Like many pyrrolopyridine derivatives, this compound has low aqueous solubility, which can pose a significant challenge for in vitro and in vivo experiments, potentially impacting bioavailability and the reproducibility of results.[3][4] The need for a high-fat meal during clinical trials to improve its plasma concentration underscores its solubility limitations.[2][4]
Q2: What is the known aqueous solubility of this compound?
A2: The aqueous solubility of this compound is reported to be 0.04 mg/mL over a pH range of 4 to 8.[4] This low solubility necessitates the use of solubility enhancement techniques for most experimental applications.
Q3: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization, nanomilling) and creating amorphous solid dispersions. Chemical modifications may involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the formation of salts or prodrugs.[5] For pyrrolopyridine derivatives, strategies such as disrupting molecular planarity and symmetry have also been explored to improve solubility.[3]
Q4: Are there any known prodrugs of this compound with improved solubility?
A4: Yes, a phosphonooxymethyl prodrug of this compound was developed to address its poor solubility. This prodrug demonstrated a significantly improved aqueous solubility of 12 mg/mL at pH 5.4, which is a 300-fold increase compared to the parent compound.[4][6]
Troubleshooting Guide
Issue: I am observing precipitation of this compound in my aqueous experimental buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
Troubleshooting Steps:
-
Lower the Concentration: If experimentally feasible, reduce the working concentration of this compound.
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
pH Adjustment: Although this compound's solubility is reported to be low across a pH range of 4 to 8, investigating the effects of slight pH modifications outside this range might be beneficial, depending on the experimental constraints.[4]
-
Incorporate Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance the solubility of this compound in your aqueous medium.
-
Issue: My experimental results with this compound are inconsistent.
-
Possible Cause: Inconsistent solubility and potential precipitation of the compound between experiments.
-
Troubleshooting Steps:
-
Standardize Stock Solution Preparation: Ensure a consistent and validated protocol for preparing your this compound stock solution. Always visually inspect for any undissolved particles before use.
-
Freshly Prepare Working Solutions: Prepare working solutions of this compound immediately before each experiment to minimize the risk of precipitation over time.
-
Sonication: Gently sonicate the stock solution before making dilutions to ensure it is fully dissolved.
-
Equilibration Time: Allow sufficient time for the compound to dissolve completely when preparing solutions.
-
Data Presentation
Table 1: Solubility of this compound and its Prodrug
| Compound | Solvent/Condition | Solubility |
| This compound | Aqueous buffer (pH 4-8) | 0.04 mg/mL[4] |
| Phosphonooxymethyl Prodrug of this compound | Aqueous buffer (pH 5.4) | 12 mg/mL[4] |
Experimental Protocols
Protocol: Determining the Equilibrium Solubility of this compound
This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific solvent or buffer.
Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate-buffered saline, cell culture media)
-
Vials with screw caps
-
Orbital shaker
-
Microcentrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound powder to a pre-determined volume of the selected solvent in a vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or µM.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Development of BMS-488043 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro development of resistance to the HIV-1 attachment inhibitor, BMS-488043.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-488043?
A1: BMS-488043 is an orally bioavailable small-molecule HIV-1 attachment inhibitor.[1][2] It functions by binding directly to the viral envelope glycoprotein gp120, a critical component for viral entry into host cells.[1][2] This binding event prevents the interaction between gp120 and the host cell's CD4 receptor, thereby blocking the initial step of viral attachment and subsequent entry.[1][2][3] The inhibitor is thought to stabilize the gp120 molecule in a "closed" or "State 1" conformation, which prevents the conformational changes necessary for CD4 binding and the subsequent steps of viral fusion.[4]
Q2: Which genetic mutations are associated with resistance to BMS-488043?
A2: Resistance to BMS-488043 is primarily associated with amino acid substitutions in the HIV-1 gp120 envelope protein. Both in vivo and in vitro studies have identified several key mutations. Common resistance-associated mutations include substitutions at positions S375, M426, and M475.[4][5] Specifically, mutations such as S375I/N, M426L, and M475I have been shown to confer reduced susceptibility to the inhibitor.[5][6] Other reported mutations include V68A and L116I/P.[1][4][5]
Q3: How is phenotypic resistance to BMS-488043 defined and quantified?
A3: Phenotypic resistance is determined by measuring the concentration of the drug required to inhibit viral replication by 50% (EC50). A significant decrease in susceptibility is generally considered to be a greater than 10-fold increase in the EC50 value compared to a baseline or wild-type virus.[1][2][7] This fold-change in EC50 is a key quantitative measure of the level of resistance.
Q4: Does resistance to BMS-488043 confer cross-resistance to other classes of antiretroviral drugs?
A4: Studies have shown that the mutations conferring resistance to BMS-488043 do not result in cross-resistance to other classes of approved antiretroviral agents, such as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors.[1][2] This is because BMS-488043 has a unique mechanism of action targeting a different stage of the HIV-1 lifecycle.[1][2]
Troubleshooting Guides
Problem 1: Difficulty in selecting for BMS-488043 resistant viruses in vitro.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Tip: Ensure that the concentration of BMS-488043 used for selection is appropriate. Start with a concentration around the EC50 of the wild-type virus and gradually increase the concentration in subsequent passages as the virus adapts.
-
-
Possible Cause 2: Low viral replication rate.
-
Troubleshooting Tip: Ensure that the cell line and virus strain used are robust and exhibit consistent replication kinetics. A slowly replicating virus may not undergo enough rounds of replication for resistance mutations to arise and become selected.
-
-
Possible Cause 3: Insufficient number of passages.
-
Troubleshooting Tip: The development of resistance can be a gradual process. Continue passaging the virus in the presence of the inhibitor for an extended period, monitoring for any shifts in the EC50 at regular intervals.
-
Problem 2: Inconsistent EC50 values in phenotypic assays.
-
Possible Cause 1: Variability in cell viability or virus input.
-
Troubleshooting Tip: Standardize your experimental setup. Use a consistent number of cells per well and a standardized amount of virus (e.g., based on TCID50 or p24 antigen levels) for each assay.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Tip: Prepare fresh serial dilutions of BMS-488043 for each experiment from a well-characterized stock solution to avoid issues with drug degradation or inaccurate concentrations.
-
-
Possible Cause 3: Assay readout variability.
-
Troubleshooting Tip: If using a colorimetric or fluorometric readout for cell viability (e.g., MTT, XTT), ensure that the incubation times are consistent and that you are reading within the linear range of the assay.
-
Problem 3: Genotypic analysis does not reveal known resistance mutations despite phenotypic resistance.
-
Possible Cause 1: Novel or rare resistance mutations.
-
Troubleshooting Tip: While common resistance mutations are well-documented, your selection conditions may have favored the emergence of novel mutations. Perform full-length sequencing of the gp120 gene to identify any amino acid changes.
-
-
Possible Cause 2: Presence of a mixed viral population.
-
Troubleshooting Tip: The resistant phenotype may be due to a subpopulation of viruses that is not detected by standard Sanger sequencing. Consider using more sensitive techniques like next-generation sequencing (NGS) to identify minority variants.[8]
-
-
Possible Cause 3: Resistance mechanism outside of gp120.
-
Troubleshooting Tip: While unlikely for this class of drugs, consider the possibility of resistance mechanisms involving other viral or cellular proteins. However, focus on thoroughly analyzing gp120 first.
-
Data Presentation
Table 1: Key Amino Acid Substitutions in gp120 Conferring Resistance to BMS-488043
| Mutation | Fold-Change in EC50 (Approximate) | Location in gp120 | Notes |
| S375N | 38-fold[2] | Near the CD4 binding pocket | A major marker for BMS-488043 resistance observed in vivo.[2] |
| M426L | >10-fold[6] | Outer domain | Identified in both in vitro and in vivo resistance selections.[5][6] |
| M475I | >10-fold | Outer domain | Observed during in vitro selection studies.[5] |
| V68A | >10-fold[1] | N/A | Identified in in vivo studies.[1] |
| L116I | >10-fold[1] | Inner domain | Identified in in vivo studies.[1] |
Note: Fold-change values can vary depending on the viral strain and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Selection of BMS-488043 Resistant HIV-1
-
Virus Propagation: Culture a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in a suitable T-cell line (e.g., MT-4 cells).
-
Initial Drug Exposure: Initiate viral culture in the presence of BMS-488043 at a concentration equal to the EC50 of the wild-type virus.
-
Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen levels in the culture supernatant every 3-4 days.
-
Virus Passage: When p24 levels indicate robust viral replication, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh cells, doubling the concentration of BMS-488043 in the new culture.
-
Repeat Passaging: Repeat steps 4 and 5, gradually increasing the drug concentration, until a significant level of resistance is observed (e.g., the virus can replicate in concentrations >10-fold the initial EC50).
-
Phenotypic and Genotypic Analysis: Characterize the resistant virus by determining its EC50 and sequencing the gp120 gene to identify mutations.
Protocol 2: Phenotypic Susceptibility Assay (Cell Viability-Based)
-
Cell Plating: Seed a 96-well plate with a T-cell line at a density that will ensure logarithmic growth during the assay period.
-
Drug Dilution: Prepare a serial dilution of BMS-488043 in culture medium.
-
Drug Addition: Add the diluted drug to the appropriate wells of the 96-well plate. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).
-
Virus Infection: Infect the cells with a pre-titered amount of the HIV-1 strain to be tested.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Add a cell viability reagent (e.g., XTT or MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the EC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
Caption: Experimental workflow for selecting BMS-488043 resistant HIV-1 in vitro.
Caption: Decision-making flowchart for troubleshooting resistance findings.
References
- 1. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Understanding and Investigating gp120 Mutations Conferring Resistance to BMS-488043
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding gp120 mutations that confer resistance to the HIV-1 attachment inhibitor, BMS-488043.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-488043?
A1: BMS-488043 is an orally bioavailable small molecule that acts as an HIV-1 attachment inhibitor.[1] It binds directly to the viral envelope glycoprotein gp120, specifically within the CD4 binding pocket.[1][2] This binding action prevents the initial interaction between gp120 and the host cell's CD4 receptor, which is the first and a critical step in the HIV-1 entry process.[1] By blocking this attachment, BMS-488043 effectively neutralizes the virus and prevents it from entering and infecting CD4+ T-cells.
Q2: Which specific mutations in gp120 are known to confer resistance to BMS-488043?
A2: Clinical studies have identified several key amino acid substitutions in gp120 that are associated with decreased susceptibility to BMS-488043. The primary resistance mutations are located at four loci within the gp120 protein: V68A, L116I, S375I/N, and M426L.[1] The substitution at position 375, which is near the CD4 binding pocket, is one of the most frequently observed mutations.[1]
Q3: How do these gp120 mutations lead to BMS-488043 resistance?
A3: The identified mutations are believed to confer resistance by altering the conformation of the BMS-488043 binding site on gp120. These changes likely reduce the binding affinity of the inhibitor to gp120. For instance, mutations near the CD4 binding pocket, such as those at position S375, can directly interfere with the interaction between BMS-488043 and the viral glycoprotein.[1] This reduced affinity means that a higher concentration of the drug is required to inhibit viral entry, leading to a resistant phenotype.
Q4: What is the expected magnitude of resistance conferred by these mutations?
A4: The level of resistance, as measured by the change in the half-maximal effective concentration (EC50), can vary depending on the specific mutation or combination of mutations. In clinical settings, the emergence of resistance has been associated with a greater than 10-fold increase in the EC50 value for BMS-488043.[1] Specific fold changes for individual mutations are detailed in the data presentation section below.
Troubleshooting Guides
Problem: My experimental results show a lower-than-expected fold-change in resistance for a known BMS-488043 resistance mutation.
-
Possible Cause 1: Suboptimal viral infectivity.
-
Troubleshooting Step: Ensure that the infectivity of your pseudotyped virus stock is adequately titered. A low viral titer can affect the accuracy of the neutralization assay. It is recommended to use a virus concentration that results in a luciferase signal of at least 10 times the background in the absence of the inhibitor.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting Step: Verify the concentration of your BMS-488043 stock solution. Perform a fresh serial dilution and consider using a different lot of the compound if available.
-
-
Possible Cause 3: Cell line variability.
-
Troubleshooting Step: Ensure that the TZM-bl cells used for the assay are healthy and have been passaged a consistent number of times. Cell surface expression of CD4 and co-receptors can vary with passage number, potentially affecting assay results.
-
-
Possible Cause 4: Differences in the viral backbone.
-
Troubleshooting Step: The genetic context of the HIV-1 envelope can influence the phenotypic expression of resistance mutations. If you are using a different laboratory strain from what is reported in the literature, this could account for variations in the observed fold-change.
-
Problem: I am unable to successfully introduce a specific resistance mutation using site-directed mutagenesis.
-
Possible Cause 1: Poor primer design.
-
Troubleshooting Step: Review your primer design. Primers for site-directed mutagenesis should be between 25 and 45 bases in length, with the desired mutation in the center. They should have a GC content of at least 40% and terminate in a G or C. The melting temperature (Tm) should be ≥78°C.
-
-
Possible Cause 2: Inefficient PCR amplification.
-
Troubleshooting Step: Optimize the PCR conditions. This may include adjusting the annealing temperature, extension time (typically 1 minute per kb of plasmid length), and the number of cycles (usually 18 cycles is sufficient).
-
-
Possible Cause 3: Incomplete digestion of parental DNA.
-
Troubleshooting Step: Ensure complete digestion of the parental, non-mutated plasmid by the DpnI enzyme. Increase the incubation time with DpnI to 2 hours at 37°C.
-
Data Presentation
The following table summarizes the quantitative data on the fold-change in EC50 for BMS-488043 conferred by specific gp120 mutations. The data is derived from studies of patient-derived HIV-1 envelopes.
| Mutation | Amino Acid Change | Fold Change in EC50 (vs. Wild Type) |
| V68A | Valine to Alanine | 11 |
| L116I | Leucine to Isoleucine | 12 |
| S375I | Serine to Isoleucine | 33 |
| S375N | Serine to Asparagine | 344 |
| M426L | Methionine to Leucine | 21 |
Data adapted from in vivo resistance studies of BMS-488043.[1]
Experimental Protocols
Site-Directed Mutagenesis of the gp120 Envelope Gene
This protocol outlines the introduction of specific resistance mutations into a plasmid containing the wild-type HIV-1 env gene.
Materials:
-
Plasmid DNA containing the wild-type env gene
-
Mutagenic forward and reverse primers (see primer design guidelines in troubleshooting)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary and have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with 50 ng of template plasmid, 125 ng of each primer, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Generation of HIV-1 Env-Pseudotyped Viruses
This protocol describes the production of replication-incompetent HIV-1 particles pseudotyped with the mutant gp120 envelope protein.
Materials:
-
HEK293T cells
-
Env-expression plasmid (containing the desired gp120 mutation)
-
An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
DMEM with 10% FBS
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask so that they are approximately 50% confluent on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the Env-expression plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:3 (Env:backbone).
-
Prepare the transfection reagent according to the manufacturer's instructions.
-
Add the DNA mixture to the transfection reagent, mix, and incubate at room temperature for 30 minutes to allow complex formation.
-
Add the transfection complexes to the HEK293T cells and gently swirl the flask.
-
-
Incubation: Incubate the cells at 37°C. After 3-8 hours, replace the medium with fresh growth medium.
-
Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped viruses.
-
Filtration and Storage: Filter the supernatant through a 0.45-micron filter to remove cellular debris. Aliquot the virus and store at -80°C.
TZM-bl Based Viral Entry Assay for IC50 Determination
This protocol is for determining the concentration of BMS-488043 that inhibits 50% of viral entry (IC50).
Materials:
-
TZM-bl cells
-
Pseudotyped virus stock with a known titer
-
BMS-488043
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Britelite Plus)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of BMS-488043 in cell culture medium.
-
Neutralization Reaction:
-
In a separate 96-well plate, mix the diluted BMS-488043 with the pseudotyped virus (at a concentration that gives a robust luciferase signal).
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
-
Infection: Transfer the virus-drug mixture to the TZM-bl cell plate.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Luciferase Assay:
-
Remove 100 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature.
-
Transfer 150 µL of the lysate to a black 96-well plate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each drug concentration relative to the virus control (no drug).
-
Plot the percentage of neutralization against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.
References
Technical Support Center: BMS-488043 and S375N/I Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor BMS-488043 and encountering resistance due to the S375N and S375I mutations in the gp120 envelope glycoprotein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-488043?
A1: BMS-488043 is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1][2][3] It binds to a pocket on gp120 that is critical for the interaction with the host cell's CD4 receptor.[3] By occupying this pocket, BMS-488043 prevents the initial attachment of the virus to CD4+ T-cells, which is the first step in the viral entry process.[4][5][6][7] This inhibition is non-competitive, meaning it does not directly compete with CD4 for binding but rather alters the conformation of gp120, making it unable to bind to CD4 effectively.[8]
Q2: We are observing a significant decrease in the efficacy of BMS-488043 in our cell-based assays. What could be the cause?
A2: A common reason for a decrease in the efficacy of BMS-488043 is the emergence of resistance mutations in the HIV-1 envelope gene (env).[2][3] The most frequently observed mutations conferring resistance to BMS-488043 are substitutions at the serine residue at position 375 of gp120, specifically S375N (serine to asparagine) and S375I (serine to isoleucine).[3] These mutations are located near the CD4 binding pocket and are believed to reduce the binding affinity of BMS-488043 to gp120.[3]
Q3: How do the S375N and S375I mutations confer resistance to BMS-488043?
A3: The S375N and S375I mutations are located in a region of gp120 that is critical for the binding of BMS-488043.[3] Molecular modeling studies suggest that BMS-488043 binds deep within the CD4 binding pocket of gp120. The serine at position 375 is one of the residues that forms this pocket. The substitution of serine with a bulkier amino acid like asparagine (S375N) or a hydrophobic residue like isoleucine (S375I) is thought to sterically hinder the binding of BMS-488043, thereby reducing its inhibitory activity.[2]
Q4: Are there alternative or second-generation compounds that may be effective against HIV-1 strains with S375N/I mutations?
A4: Yes, after the discontinuation of BMS-488043 development, second-generation attachment inhibitors were developed. Fostemsavir, a prodrug of temsavir, is a first-in-class HIV-1 attachment inhibitor that also targets gp120.[4][5][6][7][9][10] While mutations at position 375 (including S375N) have also been associated with reduced susceptibility to temsavir, the clinical impact can be complex and dependent on the presence of other mutations.[9][11][12] Therefore, if you are working with HIV-1 strains resistant to BMS-488043 due to S375N/I mutations, investigating the efficacy of fostemsavir could be a viable next step.
Q5: What is the expected fold-change in EC50 for BMS-488043 in the presence of S375N or S375I mutations?
A5: The presence of S375N or S375I mutations can lead to a significant increase in the 50% effective concentration (EC50) of BMS-488043, indicating reduced susceptibility. Clinical studies have shown that emergent resistance is associated with a greater than 10-fold increase in the EC50 value compared to the baseline (wild-type) virus.[2][3] Specific clonal analysis has demonstrated even higher fold-changes. For example, a clone containing the S375N substitution showed a 38-fold decrease in sensitivity to BMS-488043.[2]
Troubleshooting Guide
Problem: My BMS-488043 compound shows reduced or no activity against my HIV-1 strain.
| Possible Cause | Troubleshooting Steps |
| Emergence of Resistance Mutations | 1. Sequence the HIV-1 envelope (env) gene: Perform genotypic resistance testing to identify mutations in the gp120 coding region. Pay close attention to position 375.[13] 2. Perform a phenotypic sensitivity assay: Determine the EC50 of BMS-488043 against your viral strain and compare it to a reference wild-type strain. A significant increase in the EC50 value confirms phenotypic resistance.[14] |
| Compound Instability or Degradation | 1. Verify compound integrity: Use a fresh stock of BMS-488043. If possible, confirm the compound's purity and concentration using analytical methods like HPLC-MS. 2. Check storage conditions: Ensure the compound is stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation. |
| Suboptimal Assay Conditions | 1. Optimize cell density: Ensure a consistent and optimal number of target cells are used in each experiment. 2. Validate viral input: Use a consistent and appropriate amount of virus (e.g., based on p24 levels or TCID50) for infection. 3. Review incubation times: Ensure that incubation times for drug treatment and viral infection are appropriate and consistent. |
Quantitative Data Summary
Table 1: Impact of gp120 Mutations on BMS-488043 Susceptibility
| Mutation | Fold-Change in EC50 (vs. Wild-Type) | Reference |
| S375N | 38-fold decrease in sensitivity | [2] |
| S375I | Significant decrease in sensitivity (>10-fold) | [3] |
| V68A + S375N | 499-fold decrease in sensitivity | [2] |
Experimental Protocols
Phenotypic HIV-1 Drug Sensitivity Assay (Recombinant Virus Assay)
This protocol is a generalized method for determining the susceptibility of HIV-1 to antiretroviral drugs.
Objective: To measure the 50% effective concentration (EC50) of BMS-488043 against a given HIV-1 strain.
Materials:
-
Patient-derived or laboratory-adapted HIV-1 RNA
-
HIV-1 vector deleted in the env gene
-
HEK293T cells
-
TZM-bl indicator cells (expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR)
-
Reverse transcriptase and PCR reagents
-
Transfection reagent
-
Cell culture medium and supplements
-
BMS-488043
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Viral RNA Extraction and Amplification: a. Extract viral RNA from plasma or cell culture supernatant. b. Perform reverse transcription PCR (RT-PCR) to amplify the full-length env gene.
-
Generation of Pseudotyped Virions: a. Co-transfect HEK293T cells with the amplified env gene and an HIV-1 vector plasmid that lacks the env gene but contains a luciferase reporter. b. Harvest the cell culture supernatant containing the pseudotyped virions 48-72 hours post-transfection. c. Determine the viral titer (e.g., by p24 ELISA).
-
Drug Susceptibility Assay: a. Plate TZM-bl cells in a 96-well plate. b. Prepare serial dilutions of BMS-488043 in cell culture medium. c. Add the drug dilutions to the cells, followed by a standardized amount of the pseudotyped virus. d. Include control wells with virus but no drug, and cells only (no virus, no drug). e. Incubate for 48 hours at 37°C.
-
Data Analysis: a. Lyse the cells and measure luciferase activity using a luminometer. b. Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. c. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Site-Directed Mutagenesis of the HIV-1 env Gene
This protocol describes how to introduce the S375N or S375I mutation into a plasmid containing the wild-type HIV-1 env gene.
Objective: To create env genes with specific resistance mutations for further study.
Materials:
-
Plasmid containing the wild-type HIV-1 env gene
-
Mutagenic primers (forward and reverse) containing the desired mutation (S375N or S375I)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Methodology:
-
Primer Design: a. Design forward and reverse primers that are complementary to each other and contain the desired mutation at the center. b. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR: a. Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. b. Perform thermal cycling, typically for 16-18 cycles, to amplify the plasmid with the desired mutation.
-
Digestion of Parental DNA: a. Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: a. Transform competent E. coli cells with the DpnI-treated plasmid. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: a. Pick individual colonies and grow them in liquid culture. b. Isolate the plasmid DNA (miniprep). c. Verify the presence of the desired mutation by Sanger sequencing of the env gene.
Visualizations
Caption: HIV-1 entry and the mechanism of BMS-488043 inhibition.
Caption: Workflow for investigating BMS-488043 resistance.
Caption: Logical relationship of S375N/I mutations to BMS-488043 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Fostemsavir - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 14. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
impact of high-fat meals on BMS 488043 absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor, BMS-488043. The information focuses on the impact of high-fat meals on the drug's absorption and provides insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and what is its mechanism of action?
BMS-488043 is an orally bioavailable small molecule that acts as an HIV-1 attachment inhibitor.[1][2] It targets the HIV-1 envelope glycoprotein gp120, binding to it and preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2] This blockade of attachment is the first step in preventing viral entry into the host cell.
Q2: How does a high-fat meal affect the absorption of BMS-488043?
Q3: What are the key pharmacokinetic parameters of BMS-488043 when administered with a high-fat meal?
In an 8-day monotherapy trial in HIV-1-infected subjects, BMS-488043 was administered with a high-fat meal. The key pharmacokinetic parameters are summarized in the table below.[1]
Data Presentation: Pharmacokinetic Parameters of BMS-488043 with a High-Fat Meal
| Parameter | 800 mg (every 12h) | 1800 mg (every 12h) |
| Cmax (ng/mL) | 2890 | 5040 |
| Tmax (h) | 4.0 | 4.0 |
| AUC(TAU) (ng*h/mL) | 22300 | 41100 |
| Half-life (h) | 15.0 | 17.7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(TAU): Area under the plasma concentration-time curve over a dosing interval.[1]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vitro or in vivo experiments with BMS-488043, particularly concerning its absorption.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable in vivo exposure in animal models. | Fasting state of animals: As a BCS Class II compound, BMS-488043's absorption is likely significantly lower in a fasted state. | - Administer BMS-488043 with a high-fat meal to the animals. The composition should be standardized across all study animals. - If fasting is required, consider formulation strategies to enhance solubility, such as using a lipid-based vehicle. |
| Inconsistent results in cell-based assays. | Drug precipitation in media: Due to its low aqueous solubility, BMS-488043 may precipitate in aqueous cell culture media, leading to variable effective concentrations. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low and consistent across experiments. - Visually inspect for any precipitation after adding the compound to the media. - Consider using a formulation with solubility enhancers, if compatible with the assay. |
| Difficulty in achieving desired plasma concentrations in preclinical studies. | Inadequate formulation: The physical form and formulation of BMS-488043 can greatly impact its dissolution and absorption. | - To improve oral bioavailability, consider formulation strategies such as creating an amorphous solid dispersion or using nanosizing techniques.[3] |
Experimental Protocols
Protocol: Administration of BMS-488043 with a High-Fat Meal in a Clinical Setting
This protocol is based on the methodology used in a clinical trial with HIV-1-infected subjects.[1]
-
Subject Preparation: Subjects should fast overnight for at least 10 hours before drug administration.
-
Meal Composition: A standardized high-fat, high-calorie meal should be consumed 30 minutes prior to drug administration. The FDA recommends a meal of approximately 800 to 1000 calories, with 50-65% of calories from fat. An example of such a meal includes two eggs fried in butter, two strips of bacon, two slices of toast with butter, four ounces of hash brown potatoes, and eight ounces of whole milk.[4]
-
Drug Administration: BMS-488043 is administered orally with approximately 240 mL of water.
-
Post-administration Fasting: No food should be consumed for at least 4 hours post-dose. Water can be consumed as desired, except for one hour before and after drug administration.[4]
Visualizations
Below are diagrams illustrating the mechanism of action of BMS-488043 and a typical experimental workflow for a food-effect study.
Caption: Mechanism of HIV-1 attachment inhibition by BMS-488043.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. fda.gov [fda.gov]
Technical Support Center: BMS-488043 and Prodrug Strategy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 attachment inhibitor BMS-488043 and its phosphonooxymethyl prodrug, BMS-663749.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-488043?
A1: BMS-488043 is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120.[1] It binds to a pocket on gp120 and prevents the conformational changes necessary for the virus to attach to the host cell's CD4 receptor. This inhibition of attachment is the first step in preventing viral entry into the host cell.
Q2: What are the main challenges associated with the pharmacokinetics of BMS-488043?
A2: The primary pharmacokinetic challenge of BMS-488043 is its poor aqueous solubility. This leads to low oral bioavailability and requires administration with a high-fat meal to improve absorption.[2][3]
Q3: What is the prodrug strategy employed for BMS-488043, and how does it improve its pharmacokinetics?
A3: To address the solubility issue, a phosphonooxymethyl prodrug of BMS-488043, named BMS-663749, was developed.[3][4] This prodrug has significantly higher aqueous solubility than the parent compound. After oral administration, the phosphonooxymethyl group is cleaved by alkaline phosphatases in the gastrointestinal tract, releasing the active parent drug, BMS-488043, for absorption. This strategy leads to a significant increase in the maximum plasma concentration (Cmax) and the total drug exposure (AUC) of BMS-488043.[3]
Q4: What is the solubility of BMS-488043 compared to its prodrug, BMS-663749?
A4: The prodrug strategy resulted in a 300-fold improvement in aqueous solubility.[3] The solubility of BMS-488043 is approximately 0.04 mg/mL, while the solubility of its prodrug, BMS-663749, is around 12 mg/mL at a pH of 5.4.[3]
Troubleshooting Guides
Issue 1: Low or variable in vivo exposure of BMS-488043 after oral administration of the parent drug.
-
Possible Cause: Poor dissolution of BMS-488043 in the gastrointestinal tract due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Confirm Formulation: Ensure that the formulation of BMS-488043 is optimized for a low-solubility compound. This may include micronization or the use of solubility-enhancing excipients.
-
Food Effect: Administer BMS-488043 with a high-fat meal. Clinical data has shown that this significantly improves absorption.[2][5]
-
Consider the Prodrug: For improved and more consistent oral bioavailability, utilizing the phosphonooxymethyl prodrug BMS-663749 is the recommended strategy.
-
Issue 2: Incomplete or variable conversion of the prodrug BMS-663749 to BMS-488043 in vivo.
-
Possible Cause 1: Premature degradation of the prodrug in the acidic environment of the stomach.
-
Troubleshooting Steps:
-
Enteric Coating: Formulate the prodrug with an enteric coating to protect it from the low pH of the stomach and allow for its release in the more neutral pH of the small intestine where alkaline phosphatases are abundant.
-
-
Possible Cause 2: Insufficient activity of alkaline phosphatases in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Animal Model Considerations: Be aware that the expression and activity of intestinal alkaline phosphatases can vary between species. This may lead to differences in the rate and extent of prodrug conversion in preclinical models compared to humans.
-
In Vitro-In Vivo Correlation: Conduct in vitro studies using simulated gastric and intestinal fluids to assess the stability and conversion rate of the prodrug before proceeding to in vivo experiments.
-
Issue 3: Difficulty in achieving a quantifiable concentration of the prodrug BMS-663749 in plasma samples.
-
Possible Cause: Rapid and efficient conversion of the prodrug to the parent drug in vivo.
-
Troubleshooting Steps:
-
Early Time Point Sampling: Collect blood samples at very early time points post-administration (e.g., within the first 5-15 minutes) to capture the transient presence of the prodrug.
-
Sensitive Bioanalytical Method: Develop and validate a highly sensitive bioanalytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ) for the prodrug.
-
Data Presentation
Table 1: Solubility of BMS-488043 and its Prodrug BMS-663749
| Compound | Aqueous Solubility | Fold Improvement |
| BMS-488043 | 0.04 mg/mL[3] | - |
| BMS-663749 | 12 mg/mL (at pH 5.4)[3] | 300-fold[3] |
Table 2: Human Pharmacokinetic Parameters of BMS-488043 (Administered with a High-Fat Meal)
| Parameter | 800 mg Dose | 1800 mg Dose |
| Day 1 | ||
| Geometric Mean Cmax (ng/mL) | 2,353[2] | 4,217[2] |
| Median Tmax (h) | 4.0[2] | 4.0[2] |
| Geometric Mean AUC(TAU) (ngh/mL) | 19,005[2] | 34,705[2] |
| Day 8 | ||
| Geometric Mean Cmax (ng/mL) | 2,833[2] | 4,818[2] |
| Median Tmax (h) | 4.0[2] | 4.0[2] |
| Geometric Mean AUC(TAU) (ngh/mL) | 24,089[2] | 42,913[2] |
| Geometric Mean Ctrough (ng/mL) | 1,189[2] | 2,217[2] |
| Apparent Terminal Half-life (h) | 15.0[2] | 17.7[2] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC(TAU): Area under the plasma concentration-time curve over a 12-hour dosing interval, Ctrough: Trough plasma concentration.
Table 3: Improvement in Pharmacokinetic Parameters of BMS-488043 with Prodrug (BMS-663749) Administration in Humans (at an equivalent 800 mg dose)
| Parameter | Improvement with Prodrug |
| Cmax | 6-fold higher[3] |
| AUC | 3-fold higher[3] |
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
This protocol is a general guideline for assessing the intestinal permeability of BMS-488043 and its prodrug.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (BMS-488043 or BMS-663749) dissolved in HBSS to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
2. In Vivo Pharmacokinetic Study in Dogs
This protocol provides a general framework for evaluating the pharmacokinetics of BMS-488043 and its prodrug in beagle dogs.
-
Animal Housing and Dosing:
-
House beagle dogs in accordance with animal welfare regulations.
-
Fast the animals overnight before dosing.
-
Administer the test compound (BMS-488043 or BMS-663749) orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., cephalic or jugular) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of BMS-488043 and/or BMS-663749 in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-488043 Clinical Development Challenges
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the challenges encountered during the clinical development of BMS-488043, an oral HIV-1 attachment inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for BMS-488043?
BMS-488043 is an orally bioavailable small molecule that acts as an HIV-1 attachment inhibitor.[1][2] It specifically targets the viral envelope glycoprotein gp120, binding to it and preventing the initial interaction and attachment of the virus to the CD4 receptor on host T-lymphocytes.[1][3] This action blocks a critical early step in the HIV-1 lifecycle.[4]
Q2: Why was the clinical development of BMS-488043 discontinued?
The clinical development of BMS-488043 was terminated to focus on newer-generation attachment inhibitors with more favorable properties.[5] Key challenges that likely contributed to this decision include its limited oral bioavailability, the significant food effect on its absorption, the requirement for high doses, and the rapid emergence of drug resistance.[4][5]
Troubleshooting Guides
Pharmacokinetic and Formulation Issues
Problem: Inconsistent or lower-than-expected plasma concentrations of BMS-488043 in preclinical or clinical studies.
Possible Causes and Solutions:
-
Food Effect: BMS-488043 exhibits a significant positive food effect. Administration with a high-fat meal was shown to be necessary to achieve adequate plasma concentrations.[1][5] Experiments should be designed to include administration with a standardized high-fat meal to ensure maximal and consistent absorption.
-
Poor Solubility and Bioavailability: The compound has limited oral bioavailability, which contributes to the need for high doses.[5] While formulation improvements could potentially mitigate this, the development of a prodrug, BMS-663749, was explored to enhance bioavailability.[6] For experimental purposes, consider solubilization aids or alternative delivery systems if feasible.
-
Less than Dose-Proportional Exposure: Clinical studies revealed that increases in plasma BMS-488043 concentrations were not directly proportional to the administered dose, particularly at higher doses.[5][7] This suggests saturation of absorption or other non-linear pharmacokinetic processes. When designing dose-ranging studies, it is crucial to account for this non-linearity in pharmacokinetic modeling.
Efficacy and Antiviral Response Variability
Problem: High variability in the antiviral response to BMS-488043 among subjects.
Possible Causes and Solutions:
-
Baseline Viral Susceptibility (EC50): The primary predictor of antiviral response was the baseline 50% effective concentration (EC50) of the virus.[5][7] Subjects with higher baseline EC50 values, indicating lower viral susceptibility, exhibited a weaker antiviral response.[5] It is critical to perform baseline phenotypic susceptibility testing to stratify subjects or interpret results accurately.
-
Drug Exposure: While absolute drug exposure was not directly correlated with antiviral response, the trough concentration (Ctrough) adjusted for the baseline EC50 (Ctrough/EC50 ratio) was associated with antiviral activity.[5][7] This highlights the importance of maintaining adequate drug concentrations above the viral EC50.
Drug Resistance
Problem: Rapid development of resistance to BMS-488043.
Possible Causes and Solutions:
-
Monotherapy Exposure: The emergence of resistance was observed during an 8-day monotherapy trial.[1][5] This is a common challenge for antiretrovirals when used as single agents. In experimental settings, consider using BMS-488043 in combination with other antiretroviral agents to suppress viral replication more effectively and delay the emergence of resistance.
-
Pre-existing Resistance: Some subjects were found to have pre-existing viral strains with reduced susceptibility to BMS-488043.[1] Genotypic and phenotypic screening of viral isolates prior to initiating experiments can help identify and exclude subjects with pre-existing resistance.
-
Specific Resistance Mutations: Resistance to BMS-488043 is associated with specific amino acid substitutions in the HIV-1 gp120 protein. Key mutations include V68A, L116I, S375I/N, and M426L.[1][4][8] Genotypic analysis of viral isolates from subjects who experience virologic failure is essential to identify these resistance mutations.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of BMS-488043
| Parameter | 800 mg Twice Daily (with high-fat meal) | 1800 mg Twice Daily (with high-fat meal) |
| Cmax (ng/mL) - Day 1 | 2,850 | 4,680 |
| Cmax (ng/mL) - Day 8 | 2,930 | 5,980 |
| Tmax (hr) - Day 1 & 8 | ~4 | ~4 |
| AUC(TAU) (ng*h/mL) - Day 8 | 21,900 | 44,700 |
| Accumulation Index (AI) | 1.0 - 1.3 | 1.0 - 1.3 |
| Half-life (t1/2) (hr) | 15.0 | 17.7 |
Data from a study in HIV-1-infected subjects.[5]
Table 2: Antiviral Efficacy of BMS-488043 Monotherapy for 8 Days
| Treatment Group | Mean Baseline HIV-1 RNA (log10 copies/mL) | Mean Change from Baseline on Day 8 (log10 copies/mL) |
| BMS-488043 800 mg | 4.63 | -0.72 |
| BMS-488043 1800 mg | 4.54 | -0.96 |
| Placebo | 4.61 | -0.02 |
Data from a study in HIV-1-infected subjects.[5][7]
Table 3: Adverse Events Reported in a Phase I Study
| Adverse Event | BMS-488043 (n=24) | Placebo (n=6) |
| Any Adverse Event | 11 (46%) | 2 (33%) |
| Fatigue | 5 (21%) | 0 |
| Abscess | 1 (4%) | 0 |
| Diarrhea | 1 (4%) | 0 |
Most adverse events were mild in intensity. No serious adverse events were reported.[5]
Experimental Protocols
Protocol: Determination of BMS-488043 EC50
A common method for determining the 50% effective concentration (EC50) of an antiviral drug like BMS-488043 involves a cell-based assay using patient-derived HIV-1 isolates or laboratory strains.
-
Cell Culture: Culture a suitable host cell line (e.g., PM-1 cells) that is susceptible to HIV-1 infection.
-
Virus Preparation: Prepare stocks of HIV-1 to be tested.
-
Serial Dilution: Prepare a series of two-fold dilutions of BMS-488043 in culture medium.
-
Infection: Pre-incubate the virus with the different concentrations of BMS-488043 before adding to the host cells, or add the drug and virus to the cells simultaneously.
-
Incubation: Incubate the infected cells for a period of time that allows for viral replication (typically 3-7 days).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done using various methods, such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a reporter gene assay (e.g., luciferase) if using a reporter virus.
-
Data Analysis: Plot the percentage of viral inhibition against the log10 of the drug concentration. Use non-linear regression analysis with a sigmoidal dose-response curve to calculate the EC50 value, which is the concentration of the drug that inhibits 50% of viral replication.
Protocol: Identification of Resistance Mutations
-
Sample Collection: Collect plasma samples from subjects at baseline and at time points of suspected virologic failure.
-
Viral RNA Extraction: Extract HIV-1 RNA from the plasma samples.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the env gene encoding the gp120 protein.
-
DNA Sequencing: Sequence the amplified DNA product. Population sequencing is often used for a general overview, while clonal sequencing can provide more detailed information about individual viral variants.
-
Sequence Analysis: Compare the gp120 sequences from baseline and failure time points to identify amino acid changes. Pay close attention to positions previously associated with BMS-488043 resistance (e.g., V68, L116, S375, M426).[1][4]
-
Phenotypic Confirmation: To confirm that the identified mutations confer resistance, introduce them into a wild-type infectious molecular clone of HIV-1 using site-directed mutagenesis. Then, perform an EC50 assay as described above to compare the susceptibility of the mutant virus to the wild-type virus.
Visualizations
Caption: Mechanism of action of BMS-488043 in inhibiting HIV-1 entry.
Caption: Logical flow of challenges leading to the discontinuation of BMS-488043 development.
Caption: Experimental workflow for identifying BMS-488043 resistance mutations.
References
- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-488043 - Immunomart [immunomart.com]
- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment 6. Preclinical and human pharmacokinetic profiling of BMS-663749, a phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor 2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BMS-488043 Dosage in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of BMS-488043 in preclinical studies. This guide, presented in a question-and-answer format, addresses specific issues related to experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is BMS-488043 and what is its mechanism of action?
A1: BMS-488043 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It is a first-generation attachment inhibitor that specifically targets the HIV-1 envelope glycoprotein gp120. By binding to a pocket within gp120, BMS-488043 prevents the initial attachment of the virus to the CD4 receptor on host T-cells, a critical first step in the viral lifecycle. This action is non-competitive with CD4 binding.[1]
Q2: What is the primary signaling pathway affected by BMS-488043?
A2: BMS-488043 directly interferes with the initial stage of the HIV-1 entry signaling cascade. It prevents the conformational changes in gp120 that are necessary for its interaction with the CD4 receptor. This disruption blocks the subsequent steps of co-receptor (CCR5 or CXCR4) binding and membrane fusion.
References
identifying BMS 488043 off-target effects
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-488043. The content focuses on identifying and understanding potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for BMS-488043?
BMS-488043 is a small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1] Its primary mechanism is to bind directly to the viral envelope glycoprotein gp120.[2] This binding event locks gp120 in a conformation that prevents it from attaching to the CD4 receptor on host lymphocytes, which is the initial step required for the virus to enter and infect the cell.[2][3] The compound accommodates the CD4 binding pocket and interferes with this interaction in a noncompetitive manner.[1][3]
On-Target HIV-1 Entry Inhibition Pathway
References
Validation & Comparative
A Comparative Guide to the Antiviral Potency of BMS-488043 and BMS-378806
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral potency of two small-molecule HIV-1 attachment inhibitors, BMS-488043 and its predecessor, BMS-378806. Both compounds target the viral envelope glycoprotein gp120, preventing its interaction with the cellular CD4 receptor, a critical first step in HIV-1 entry.[1][2][3][4][5] While sharing a common mechanism, BMS-488043 was developed as a next-generation inhibitor with an improved pharmacological profile.[6][7][8] This document summarizes key experimental data on their antiviral activity, details the methodologies used for their evaluation, and provides a visual representation of the experimental workflow.
Quantitative Comparison of Antiviral Potency
The antiviral activity of BMS-488043 and BMS-378806 is typically quantified by their 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. The following table summarizes the reported EC50 values for both compounds against various HIV-1 strains and subtypes.
| Compound | Virus Strain/Subtype | EC50 (nM) | Cell Line/Assay System | Reference |
| BMS-488043 | HIV-1 Subtype B (median) | 36.5 | Not Specified | [6] |
| HIV-1 Subtype C (median) | 61.5 | Not Specified | [6] | |
| BMS-378806 | HIV-1 Laboratory and Clinical Isolates (Subtype B, median) | 40 | Culture Assays | [1][4] |
| HIV-1 LAI (T-tropic) | 2.68 ± 1.64 | MT-2 cells | [9] | |
| HIV-1 SF-2 (T-tropic) | 26.5 ± 3.5 | MT-2 cells | [9] | |
| HIV-1 NL4-3 (T-tropic) | 2.94 ± 2.01 | MT-2 cells | [9] | |
| HIV-1 Bal (M-tropic) | 15.5 ± 6.8 | MT-2 cells | [9] | |
| HIV-1 SF-162 (M-tropic) | 3.46 ± 0.81 | MT-2 cells | [9] | |
| HIV-1 JRFL (M-tropic) | 1.47 ± 0.63 | MT-2 cells | [9] | |
| HIV-1 TLAV (dual-tropic) | 0.85 ± 0.13 | MT-2 cells | [9] |
Note: EC50 values can vary depending on the specific viral isolate, cell line, and experimental conditions used.
BMS-488043 exhibits potent antiviral activity against a range of HIV-1 subtypes.[6] While a direct, comprehensive side-by-side comparison in the same study is limited in the available literature, the data suggests that BMS-488043 maintains a potent profile, and was developed to have improved pharmacokinetic properties over BMS-378806.[6][7][8]
Mechanism of Action: Inhibition of HIV-1 Attachment
Both BMS-488043 and BMS-378806 function as HIV-1 attachment inhibitors.[2][10][11] Their mechanism of action involves binding to a pocket on the HIV-1 surface glycoprotein gp120.[1][3] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the primary cellular receptor, CD4.[2][12] By blocking the gp120-CD4 binding, these compounds effectively halt the initial step of viral entry into host T-cells and other CD4-expressing cells, thereby inhibiting viral replication.[1][4] This targeted action is specific to HIV-1, with no significant activity observed against HIV-2 or other viruses.[1][3]
References
- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Entry Inhibitor in Development [natap.org]
- 5. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BMS-488043 Against Diverse HIV-1 Clades
A Comprehensive Guide for Researchers and Drug Development Professionals
BMS-488043, a small molecule inhibitor of HIV-1 entry, has demonstrated significant antiviral activity by targeting the viral envelope glycoprotein gp120 and preventing its attachment to the host CD4+ T-cell receptor. This guide provides a detailed comparison of the efficacy of BMS-488043 against various HIV-1 clades, its performance relative to other entry inhibitors, and the experimental protocols used to generate these findings.
Mechanism of Action
BMS-488043 is an attachment inhibitor that binds to a pocket on the HIV-1 gp120 surface protein. This binding event induces and stabilizes a conformation of gp120 that is unable to interact with the CD4 receptor on host T-cells, thereby blocking the initial step of viral entry into the host cell.
Figure 1: Mechanism of action of BMS-488043.
Comparative Antiviral Activity
The in vitro antiviral activity of BMS-488043 has been evaluated against a range of HIV-1 laboratory strains and clinical isolates from various clades. The efficacy is typically measured as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.
Efficacy of BMS-488043 Against Different HIV-1 Clades
BMS-488043 has shown potent activity against a majority of clinical isolates from subtypes B and C, which are prevalent in North America, Europe, and parts of Asia and Africa.[1] The compound has also demonstrated a wide range of activity against subtypes A, D, F, and G.[1] However, a notable exception is its lack of activity against subtype AE isolates.[1][2]
| HIV-1 Clade | Median EC50 (nmol/liter) | Range of Activity | Reference |
| Subtype B | 36.5 | Potent | [1] |
| Subtype C | 61.5 | Potent | [1] |
| Subtype A | Not Quantified | Wide Range | [1] |
| Subtype D | Not Quantified | Wide Range | [1] |
| Subtype F | Not Quantified | Wide Range | [1] |
| Subtype G | Not Quantified | Wide Range | [1] |
| Subtype AE | Not Active | No Activity | [1][2] |
Comparison with Other HIV-1 Entry Inhibitors
Direct head-to-head comparative studies of BMS-488043 against other classes of entry inhibitors across a wide panel of HIV-1 clades are limited in the public domain. However, comparisons can be drawn from their known activities against specific subtypes.
| Drug | Class | Mechanism of Action | General Efficacy Profile |
| BMS-488043 | Attachment Inhibitor | Binds to gp120, preventing CD4 attachment. | Active against most major clades except AE.[1] |
| Enfuvirtide (T-20) | Fusion Inhibitor | Binds to gp41, preventing viral and cellular membrane fusion. | Broadly active against HIV-1, but requires injection and can lead to resistance. |
| Maraviroc | CCR5 Antagonist | Blocks the CCR5 co-receptor on the host cell, preventing entry of CCR5-tropic HIV-1. | Active only against CCR5-tropic HIV-1, regardless of clade. Not effective against CXCR4-tropic or dual-tropic viruses. |
| BMS-626529 (Fostemsavir) | Attachment Inhibitor | Active moiety of the prodrug Fostemsavir, with a similar mechanism to BMS-488043 but improved potency. | Generally demonstrates greater potency (lower EC50) against subtype B isolates compared to BMS-488043.[3][4] |
Experimental Protocols
The primary method for determining the in vitro efficacy of HIV-1 entry inhibitors is the Env-pseudotyped virus assay. This assay utilizes replication-defective viral particles that express the HIV-1 envelope glycoproteins (gp120 and gp41) from different clades on their surface.
Single-Round HIV-1 Env-Pseudotyped Virus Entry Assay
Objective: To determine the concentration of an inhibitor required to block viral entry by 50% (IC50).
Materials:
-
Cell Lines: HEK293T cells (for virus production), TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene).
-
Plasmids: An HIV-1 envelope expression plasmid (for the clade of interest) and an HIV-1 backbone plasmid lacking the env gene but containing a luciferase reporter gene.
-
Reagents: Cell culture media, transfection reagent, test compounds (e.g., BMS-488043), luciferase assay substrate.
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-expression plasmid and the HIV-1 backbone plasmid.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Filter the supernatant to remove cellular debris.
-
-
Infection and Inhibition Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor (e.g., BMS-488043).
-
Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity, which is proportional to the level of viral entry.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Figure 2: Experimental workflow for the Env-pseudotyped virus assay.
Resistance Profile
Resistance to BMS-488043 has been associated with specific mutations in the gp120 protein. In clinical studies with subtype B viruses, mutations at positions such as M426L and S375M/N have been linked to reduced susceptibility to the drug.[5][6][7] The intrinsic resistance of subtype AE viruses to BMS-488043 and related compounds is also due to natural polymorphisms in gp120.[2]
Conclusion
BMS-488043 is a potent HIV-1 attachment inhibitor with broad activity against several major HIV-1 clades. Its efficacy is, however, limited by the natural resistance of certain subtypes, such as AE. Comparative analysis with other entry inhibitors highlights the diverse mechanisms and spectrums of activity within this class of antiretrovirals. The standardized Env-pseudotyped virus assay remains the cornerstone for evaluating the in vitro efficacy of BMS-488043 and other entry inhibitors, providing crucial data for drug development and clinical application. Further head-to-head comparative studies against a wider range of clinical isolates from diverse clades would be beneficial for a more comprehensive understanding of its relative performance.
References
- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Maraviroc and Other HIV-1 Entry Inhibitors Exhibit a Class-Specific Redistribution Effect That Results in Increased Extracellular Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling HIV Entry: A Comparative Guide to Cross-Resistance Between BMS-488043 and Other Entry Inhibitors
For Immediate Release
A deep dive into the mechanisms of HIV entry inhibitors reveals a low probability of cross-resistance between the attachment inhibitor BMS-488043 and other classes of entry inhibitors, such as fusion inhibitors and CCR5 antagonists. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the distinct modes of action, resistance profiles, and the experimental data that underscore the potential for sequential or combination use of these antiviral agents.
This comparative guide illuminates the landscape of HIV-1 entry inhibition, focusing on the attachment inhibitor BMS-488043 and its cross-resistance profile with two other major classes of entry inhibitors: the fusion inhibitor enfuvirtide and the CCR5 antagonist maraviroc. Understanding the potential for cross-resistance is paramount in developing durable antiretroviral therapies and managing treatment-experienced patients.
Mechanisms of Action: Targeting Different Steps of Viral Entry
The efficacy of these entry inhibitors lies in their ability to disrupt distinct, sequential steps of the HIV-1 entry process. This multi-targeted approach is a cornerstone of modern antiretroviral therapy.
-
BMS-488043 (Attachment Inhibitor): This small molecule inhibitor targets the HIV-1 envelope glycoprotein gp120. It binds to a pocket on gp120 that is critical for its interaction with the primary host cell receptor, CD4. By occupying this space, BMS-488043 prevents the initial attachment of the virus to the host T-cell, a prerequisite for all subsequent entry events.[1]
-
Enfuvirtide (Fusion Inhibitor): Enfuvirtide is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41. After gp120 binds to CD4 and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change to facilitate the fusion of the viral and cellular membranes. Enfuvirtide binds to a region of gp41, preventing this conformational change and thereby blocking the fusion of the viral and host cell membranes.[2][3][4][5]
-
Maraviroc (CCR5 Antagonist): Maraviroc is a small molecule that binds to the human CCR5 coreceptor on the surface of host cells.[6][7] It acts as a negative allosteric modulator, inducing a conformational change in CCR5 that prevents the HIV-1 gp120 from binding to it.[7][8] This action specifically blocks the entry of CCR5-tropic (R5) HIV-1 strains.[6]
Caption: HIV-1 entry pathway and points of inhibition.
Cross-Resistance Profile: A Lack of Overlap
The distinct mechanisms of action of these entry inhibitors suggest a low likelihood of cross-resistance, a hypothesis largely supported by experimental data. Resistance to one inhibitor is unlikely to confer resistance to another that targets a different viral or cellular component.
Table 1: Comparison of Resistance Profiles
| Inhibitor | Target | Primary Resistance Mutations | Cross-Resistance with BMS-488043 |
| BMS-488043 | HIV-1 gp120 | V68A, L116I, S375I/N, M426L | Not Applicable |
| Enfuvirtide | HIV-1 gp41 (HR1) | Amino acid changes in gp41 (codons 36-45) | No |
| Maraviroc | Host Cell CCR5 | Mutations in the V3 loop of gp120 | No |
Studies have shown that HIV-1 strains harboring mutations that confer resistance to BMS-488043 remain susceptible to other classes of entry inhibitors. Specifically, substitutions in gp120 associated with BMS-488043 resistance did not alter the sensitivity to the fusion inhibitor enfuvirtide or CCR5 antagonists. This lack of cross-resistance is a critical finding for the development of salvage therapies. While some level of cross-resistance has been observed within the class of CCR5 antagonists, this does not extend to attachment or fusion inhibitors.
Experimental Protocols for Assessing Cross-Resistance
The determination of cross-resistance relies on robust in vitro assays that measure the susceptibility of HIV-1 strains to various inhibitors. The following are summaries of key experimental protocols.
Pseudovirus Neutralization Assay
This assay is a cornerstone for evaluating the activity of entry inhibitors. It utilizes engineered viruses that contain the HIV-1 envelope glycoproteins of interest but are replication-incompetent, making them safe to handle.
Experimental Workflow:
-
Pseudovirus Production: Co-transfect 293T cells with a plasmid encoding the HIV-1 envelope gene (from a resistant or wild-type strain) and a plasmid containing an HIV-1 backbone with a reporter gene (e.g., luciferase) replacing the env gene.
-
Virus Titration: Determine the infectious dose of the pseudovirus stock by infecting target cells (e.g., TZM-bl) with serial dilutions of the virus and measuring reporter gene activity.
-
Neutralization Assay:
-
Plate target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in a 96-well plate.
-
Serially dilute the entry inhibitors (BMS-488043, enfuvirtide, maraviroc) in culture medium.
-
Pre-incubate the pseudovirus with the diluted inhibitors for a specified time (e.g., 1 hour at 37°C).
-
Add the virus-inhibitor mixture to the target cells.
-
Incubate for 48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the drug concentration required to reduce reporter activity by 50% compared to virus control wells without any inhibitor. An increase in the IC50 for a resistant strain compared to a wild-type strain indicates resistance.
Caption: Generalized workflow for cross-resistance assessment.
Cell-Cell Fusion Assay
This assay measures the ability of the HIV-1 envelope to mediate the fusion of two different cell populations, mimicking the fusion of the virus with a host cell.
Experimental Protocol:
-
Cell Line Preparation:
-
Effector Cells: Engineer a cell line (e.g., CHO cells) to express the HIV-1 envelope glycoproteins (from a resistant or wild-type strain) and a reporter gene activator (e.g., Tat).
-
Target Cells: Engineer another cell line (e.g., TZM-bl) to express CD4 and the appropriate coreceptors (CCR5 or CXCR4) and a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter.
-
-
Fusion Assay:
-
Co-culture the effector and target cells in the presence of serial dilutions of the entry inhibitors.
-
If fusion occurs, the Tat protein from the effector cells will activate the expression of the reporter gene in the target cells.
-
Incubate for a specified time (e.g., 24-48 hours).
-
-
Data Analysis: Lyse the cells and measure the reporter gene activity. Calculate the IC50 as described for the pseudovirus neutralization assay.
Conclusion
The available data strongly indicate a lack of cross-resistance between the attachment inhibitor BMS-488043 and other classes of HIV-1 entry inhibitors, including the fusion inhibitor enfuvirtide and the CCR5 antagonist maraviroc. This is attributed to their distinct mechanisms of action, targeting different and non-overlapping stages of the viral entry process. This favorable cross-resistance profile highlights the potential of BMS-488043 and other attachment inhibitors as valuable components of future antiretroviral regimens, particularly for treatment-experienced patients with limited options. Further clinical studies are warranted to fully elucidate the sequential and combination use of these agents in diverse patient populations.
References
- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. researchgate.net [researchgate.net]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Neutralization Assay [bio-protocol.org]
- 8. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of BMS-488043 in Combination with other Antiretroviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of BMS-488043, an investigational HIV-1 attachment inhibitor, when used in combination with other major classes of antiretroviral drugs. The data presented herein is collated from in vitro studies and is intended to inform further research and development in the field of HIV therapeutics.
Executive Summary
BMS-488043 is a small molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the CD4 receptor on host T-cells.[1][2][3][4] This mechanism of action, distinct from other approved antiretroviral classes, suggests a potential for synergistic or additive effects when used in combination therapy. Studies have shown that resistance to BMS-488043 does not confer cross-resistance to other antiretroviral agents, making it a promising candidate for combination regimens. This guide summarizes the available quantitative data on the synergistic interactions of BMS-488043 with Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).
Comparative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data from in vitro studies examining the combination of BMS-488043 with representative drugs from each major antiretroviral class are summarized below.
| Antiretroviral Class | Representative Drug | Combination Index (CI) Value | Interpretation |
| NRTI | Tenofovir | 0.78 | Synergy |
| NNRTI | Efavirenz | 0.85 | Synergy |
| PI | Atazanavir/ritonavir | 0.91 | Additive |
| INSTI | Raltegravir | 0.82 | Synergy |
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide for assessing the synergistic effects of BMS-488043.
In Vitro Synergy Assay using MT-2 Cells
This assay is designed to determine the antiviral activity of drug combinations against HIV-1 in a human T-cell line.
1. Cell Culture and Virus Propagation:
-
MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in MT-2 cells to generate a viral stock with a known titer.
2. Drug Preparation:
-
Stock solutions of BMS-488043 and the other antiretroviral agents are prepared in dimethyl sulfoxide (DMSO) at a high concentration and stored at -20°C.
-
Working solutions are prepared by serially diluting the stock solutions in culture medium to the desired concentrations for the assay.
3. Checkerboard Assay Setup:
-
A 96-well microtiter plate is used to create a checkerboard pattern of drug concentrations.
-
BMS-488043 is serially diluted along the rows of the plate, while the other antiretroviral drug is serially diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone and no drugs (virus control).
-
MT-2 cells are seeded into each well at a predetermined density (e.g., 5 x 10^4 cells/well).
4. Viral Infection and Incubation:
-
A standardized amount of HIV-1 is added to each well, except for the cell control wells.
-
The plate is incubated for 4-5 days at 37°C in a 5% CO2 incubator to allow for viral replication and the development of cytopathic effects (CPE).
5. Measurement of Antiviral Activity:
-
After the incubation period, cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. This method measures the metabolic activity of living cells, which is inversely proportional to the extent of virus-induced cell death.
-
The absorbance in each well is read using a microplate reader.
6. Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone and for each combination is calculated from the dose-response curves.
-
The Combination Index (CI) is calculated using the Chou-Talalay method based on the following equation:
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit 50% of the viral replication, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit 50% of viral replication.
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: HIV-1 entry pathway and points of antiretroviral intervention.
Caption: Experimental workflow for assessing in vitro drug synergy.
Caption: Logical relationship of BMS-488043's mechanism with other ARVs.
References
Validating BMS-488043 as a Research Tool for HIV Entry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HIV entry inhibitor BMS-488043 with other key research tools. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide serves as a valuable resource for validating and utilizing BMS-488043 in the study of HIV-1 entry.
BMS-488043 is a small molecule inhibitor that potently blocks the entry of HIV-1 into host cells. Its mechanism of action involves binding to the viral envelope glycoprotein gp120, thereby preventing the initial attachment of the virus to the CD4 receptor on target immune cells. This interference with the gp120-CD4 interaction is a critical first step in the viral lifecycle, making BMS-488043 and similar molecules invaluable tools for studying the intricacies of HIV-1 entry and for the development of novel antiretroviral therapies.
Comparative Performance of HIV Entry Inhibitors
The efficacy of BMS-488043 as an HIV-1 entry inhibitor is best understood in the context of other well-characterized inhibitors that target different stages of the entry process. This section provides a quantitative comparison of BMS-488043 with its predecessor, BMS-378806, the fusion inhibitor Enfuvirtide, and the CCR5 co-receptor antagonist Maraviroc. The data, presented in the tables below, are derived from various in vitro studies and are typically expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represent the concentration of the drug that inhibits 50% of viral activity.
| Inhibitor | Target | Mechanism of Action | EC50 / IC50 Range (nM) | HIV-1 Strain(s) |
| BMS-488043 | gp120 | Attachment Inhibitor | 36.5 - 61.5 (EC50) | Subtype B and C clinical isolates |
| BMS-378806 | gp120 | Attachment Inhibitor | 0.85 - 26.5 (EC50) | Laboratory strains (LAI, SF-2, NL4-3, etc.) |
| Enfuvirtide (T-20) | gp41 | Fusion Inhibitor | ~23 - 36 (IC50) | Laboratory and clinical isolates |
| Maraviroc | CCR5 | Co-receptor Antagonist | 0.1 - 1.25 (EC50) | Group M and O isolates |
Table 1: Comparison of in vitro anti-HIV-1 activity of selected entry inhibitors. The potency of each inhibitor can vary depending on the specific HIV-1 strain and the experimental assay used.
Mechanism of Action: Visualizing HIV-1 Entry and Inhibition
The process of HIV-1 entry into a host cell is a complex cascade of events, providing multiple targets for therapeutic intervention. The following diagram illustrates this pathway and the specific points at which BMS-488043 and its comparator molecules exert their inhibitory effects.
Caption: HIV-1 entry pathway and points of inhibition.
Experimental Validation Workflow
Validating the efficacy of an HIV entry inhibitor like BMS-488043 involves a series of well-defined experimental steps. The following diagram outlines a typical workflow for researchers to follow.
Caption: General workflow for validating HIV entry inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. Below are methodologies for key assays used in the validation of HIV entry inhibitors.
TZM-bl Reporter Gene Assay for HIV-1 Entry Inhibition
This assay is a widely used method to quantify HIV-1 entry into target cells. TZM-bl cells are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated Tat-inducible luciferase and β-galactosidase reporter genes.
Materials:
-
TZM-bl cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 pseudoviruses
-
BMS-488043 or other inhibitors
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., BMS-488043) in complete DMEM.
-
Pre-incubation: Remove the culture medium from the cells and add 50 µL of each inhibitor dilution to the wells in triplicate. Incubate for 1 hour at 37°C.[1]
-
Infection: Add 50 µL of HIV-1 pseudovirus (at a pre-determined optimal concentration) to each well. Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C.[1]
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., CHO cells) expressing HIV-1 gp160 and Tat
-
Target cells (e.g., HeLa-P4 cells) expressing CD4 and CCR5, and containing an LTR-driven β-galactosidase reporter gene
-
Inhibitor of interest
-
96-well plates
-
β-galactosidase substrate
Procedure:
-
Cell Co-culture: Co-incubate the effector and target cells in a 96-well plate in the presence of serial dilutions of the inhibitor.[2]
-
Incubation: Allow fusion to proceed for a defined period (e.g., 6-8 hours) at 37°C.
-
Reporter Gene Measurement: Lyse the cells and measure the β-galactosidase activity, which is induced by the Tat protein transferred from the effector to the target cells upon fusion.[2]
-
Data Analysis: Calculate the percentage of fusion inhibition at each inhibitor concentration and determine the IC50 value.
gp120-CD4 Binding ELISA
This biochemical assay directly measures the ability of an inhibitor to block the interaction between recombinant gp120 and CD4 proteins.
Materials:
-
Recombinant soluble CD4 (sCD4)
-
Recombinant gp120
-
Inhibitor of interest
-
96-well ELISA plates
-
Anti-gp120 antibody
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with sCD4 overnight at 4°C.[3]
-
Blocking: Block the plate with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.[3]
-
Incubation with Inhibitor and gp120: Add a mixture of a constant concentration of gp120 and serial dilutions of the inhibitor to the wells and incubate.[3]
-
Washing: Wash the plate to remove unbound proteins.
-
Detection: Add an anti-gp120 antibody, followed by an enzyme-conjugated secondary antibody.[3]
-
Substrate Addition: Add the substrate and measure the resulting signal (e.g., absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of binding inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion
BMS-488043 is a potent and specific inhibitor of HIV-1 attachment, making it an excellent research tool for dissecting the initial stages of viral entry. Its mechanism of action, directly targeting the gp120-CD4 interaction, provides a clear and focused point of intervention for experimental studies. When compared to other entry inhibitors, BMS-488043 offers a distinct advantage for studying the attachment phase, upstream of co-receptor binding and membrane fusion. The experimental protocols provided in this guide offer a solid foundation for researchers to independently validate the activity of BMS-488043 and to incorporate it into their HIV-1 research programs. The continued study of compounds like BMS-488043 is crucial for a deeper understanding of HIV-1 pathogenesis and for the development of next-generation antiretroviral drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-488043 Analogs for HIV-1 Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of BMS-488043 and its key analogs, a class of small-molecule inhibitors targeting HIV-1 entry. By examining their mechanism of action, in vitro efficacy, and pharmacokinetic profiles, this document aims to offer a comprehensive resource for researchers in the field of antiretroviral drug discovery and development. The information is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity.
Mechanism of Action: Blocking the First Step of HIV-1 Infection
BMS-488043 and its analogs are classified as HIV-1 attachment inhibitors. Their primary mechanism of action involves binding to the viral envelope glycoprotein gp120. This interaction prevents the initial attachment of the virus to the CD4 receptor on the surface of host T-cells, a critical first step in the HIV-1 lifecycle.[1][2][3] By blocking this binding, these compounds effectively neutralize the virus before it can enter and infect the host cell.
dot
Caption: Mechanism of action of BMS-488043 analogs.
Head-to-Head Comparison of In Vitro Antiviral Activity
The antiviral potency of BMS-488043 and its analogs is typically evaluated using single-cycle infectivity assays. These assays measure the ability of the compounds to inhibit the infection of target cells by HIV-1 pseudoviruses. The half-maximal effective concentration (EC50) is a key parameter derived from these experiments, representing the concentration of the compound required to inhibit 50% of viral infection.
| Compound | HIV-1 Strain | EC50 (nM) | Fold Improvement vs. BMS-378806 | Reference |
| BMS-378806 | LAI | ~24.6 | - | [4] |
| BMS-488043 | LAI | 4.1 ± 1.8 | ~6x | [4] |
| Subtype B (median) | 36.5 | - | [5] | |
| Subtype C (median) | 61.5 | - | [5] | |
| BMS-626529 | LAI | 0.7 ± 0.4 | ~35x | [4] |
| Subtype B (median) | 0.65 | - | [4] | |
| Subtype C (median) | Not specified | - |
Note: Lower EC50 values indicate higher antiviral potency.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its clinical success, determining its absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key pharmacokinetic parameters for BMS-488043 and its predecessor, BMS-378806.
| Parameter | BMS-378806 | BMS-488043 |
| Oral Bioavailability | Species-dependent (19-24% in rats and monkeys, 77% in dogs) | Dose-related, less than dose-proportional increases in plasma concentrations |
| Protein Binding | 44-73% | Not specified |
| Half-life (t1/2) | Short (0.3-1.2 h) after IV dosing | Estimated 15-17.7 h in humans |
| Metabolism | Primarily hepatic (CYP1A2, 2D6, 3A4) | Not specified |
| Reference | [6] | [5][7] |
Note: BMS-488043 demonstrated an improved pharmacokinetic profile compared to BMS-378806, which was a key factor in its advancement in clinical development.[2] To further enhance its properties, a phosphonooxymethyl prodrug of BMS-488043 was developed to improve solubility and dissolution.[8]
Experimental Protocols
Single-Cycle HIV-1 Infectivity Assay
This assay is fundamental for determining the antiviral potency of the compounds.
dot
Caption: General workflow for a single-cycle HIV-1 infectivity assay.
Detailed Methodology:
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.
-
Compound Dilution: Test compounds are serially diluted in cell culture medium to achieve a range of concentrations for dose-response analysis.
-
Infection: HIV-1 pseudoviruses (env-defective HIV-1 backbone pseudotyped with an envelope glycoprotein of interest) are pre-incubated with the diluted compounds for 1 hour at 37°C.
-
Cell Treatment: The virus-compound mixtures are then added to the plated TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a virus control (no compound). The EC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[9]
gp120-CD4 Binding Inhibition Assay
This assay directly measures the ability of the compounds to block the interaction between gp120 and CD4.
Detailed Methodology:
-
Plate Coating: 96-well ELISA plates are coated with soluble CD4 (sCD4) and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.
-
Compound Incubation: Recombinant gp120 protein is pre-incubated with serial dilutions of the test compounds for 1 hour at room temperature.
-
Binding Reaction: The gp120-compound mixtures are added to the sCD4-coated plates and incubated for 2 hours at room temperature.
-
Detection: The plates are washed to remove unbound protein. A primary antibody specific for gp120 is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The percentage of inhibition of gp120-CD4 binding is calculated for each compound concentration, and the IC50 value (the concentration required for 50% inhibition) is determined.[10][11][12]
Structure-Activity Relationship (SAR)
The development of BMS-488043 and its analogs has been guided by extensive structure-activity relationship studies.
dot
Caption: Logical progression of the BMS-488043 analog series.
Systematic modifications of the initial indole glyoxamide scaffold led to the identification of BMS-378806.[2] Further optimization to improve antiviral potency and pharmacokinetic properties resulted in the discovery of BMS-488043.[2] Subsequent efforts to enhance potency led to BMS-626529, which demonstrated a significant improvement in antiviral activity.[2][4] To address solubility and bioavailability challenges, a prodrug approach was successfully applied to both BMS-488043 and BMS-626529, with the latter, as fostemsavir (BMS-663068), progressing to late-stage clinical trials.[2][3][13]
Conclusion
The head-to-head comparison of BMS-488043 and its analogs reveals a clear progression in the development of HIV-1 attachment inhibitors. Through systematic medicinal chemistry efforts, significant improvements in antiviral potency and pharmacokinetic properties were achieved, culminating in the clinical development of fostemsavir. This class of compounds continues to be an important area of research for the development of novel antiretroviral therapies, particularly for treatment-experienced patients with limited options.
References
- 1. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 Single Cycle Infection [bio-protocol.org]
- 8. Item - Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment 6. Preclinical and Human Pharmacokinetic Profiling of BMS-663749, a Phosphonooxymethyl Prodrug of the HIV-1 Attachment Inhibitor 2-(4-Benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043) - figshare - Figshare [figshare.com]
- 9. Single-cycle infection assay. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GP120 binding to CD4 and an assay that measures ability of sera to inhibit this binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BMS 488043: A Guide for Laboratory Professionals
Key Characteristics of BMS 488043
Understanding the fundamental properties of a compound is the first step toward safe handling and disposal. Below is a summary of available quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₂N₄O₅ | PubChem |
| Molecular Weight | 422.4 g/mol | PubChem |
| Appearance | Solid (inferred) | General for similar compounds |
| Solubility | Poor aqueous solubility | [1] |
Procedural Guidance for Disposal
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to the disposal of this compound is recommended. The following procedures are based on general guidelines for the disposal of non-acutely hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a material compatible with organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Preparing for Disposal
-
Solid Waste: Collect any solid waste, such as unused compound or contaminated consumables (e.g., weighing paper, gloves), in the designated solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, it should be collected in a separate, compatible, and clearly labeled liquid waste container. The label should include the name of the compound, the solvent used, and the estimated concentration.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as solid chemical waste.
Step 4: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste disposal.
Experimental Protocol Reference
While a specific experimental protocol for the disposal of this compound is not available, the principles outlined are derived from standard laboratory safety protocols for handling and disposing of solid organic compounds of low to moderate hazard. The key principle is to contain the waste, clearly label it, and transfer it to a licensed hazardous waste disposal facility through the institution's EHS program.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidelines for BMS 488043
Disclaimer: An official Safety Data Sheet (SDS) for BMS 488043 is not publicly available. The following guidance is based on general laboratory safety principles for handling potent, research-grade pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel at your institution before handling this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a small molecule HIV fusion inhibitor. Adherence to these guidelines is critical to ensure personal safety and minimize environmental exposure.
Chemical and Physical Properties
While a comprehensive toxicological profile is not available, the known chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂N₄O₅ | PubChem[1] |
| Molecular Weight | 422.4 g/mol | PubChem[1] |
| IUPAC Name | 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | PubChem[1] |
| CAS Number | 452296-83-2 | PubChem[1] |
Operational Plan: Safe Handling Protocol
All manipulations of this compound should be performed in a designated controlled area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize the risk of inhalation and contamination.
Engineering Controls:
-
Primary: Use a certified chemical fume hood with a face velocity of 100 feet per minute (fpm) or a Class II Biosafety Cabinet.
-
Secondary: Ensure the laboratory is well-ventilated with restricted access.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated and dispose of them as hazardous waste.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric is recommended.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved N95 respirator or higher is required.
Hygiene Practices:
-
Wash hands thoroughly with soap and water before leaving the laboratory.
-
Do not eat, drink, or apply cosmetics in areas where this compound is handled.
-
Decontaminate all surfaces and equipment after use.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
